3-propylisoxazole-5-carboxylic acid
Description
The exact mass of the compound 3-Propyl-1,2-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-propyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602149 | |
| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-92-8 | |
| Record name | 3-Propyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-propylisoxazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential synthetic pathway for 3-propylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is based on established methodologies for the preparation of analogous isoxazole derivatives, offering a robust and adaptable route for laboratory-scale production.
Core Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process, beginning with the formation of the isoxazole ring via a [3+2] cycloaddition reaction, followed by the oxidation of a precursor to yield the final carboxylic acid. This approach leverages readily available starting materials and well-documented chemical transformations.
A plausible and efficient route involves the reaction of butanaldoxime with an appropriate three-carbon acetylenic partner to construct the 3-propylisoxazole core. Subsequent oxidation of a functional group at the 5-position of the isoxazole ring will furnish the desired carboxylic acid.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and are presented as a guide for the synthesis of this compound.[1]
Step 1: Synthesis of (3-Propylisoxazol-5-yl)methanol
This step involves the formation of the isoxazole ring through the reaction of butanaldoxime and propargyl alcohol.
Methodology:
-
To a solution of butanaldoxime (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) (1.2 equivalents) at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Slowly add a solution of propargyl alcohol (1.5 equivalents) in anhydrous THF.
-
Follow with the dropwise addition of a solution of triethylamine (1.2 equivalents) in anhydrous THF.
-
After stirring for 1 hour, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain (3-propylisoxazol-5-yl)methanol.
Step 2: Synthesis of this compound
This step involves the oxidation of the hydroxymethyl group of (3-propylisoxazol-5-yl)methanol to a carboxylic acid.
Methodology:
-
Dissolve (3-propylisoxazol-5-yl)methanol (1 equivalent) in acetone and cool the solution to 0°C.
-
Slowly add Jones reagent until a persistent orange color is observed.
-
Stir the mixture for 3 hours at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Adjust the pH of the mixture to approximately 2 with a 1N HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under vacuum.
-
Purify the residue by silica gel flash chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound, based on analogous reactions.[1][2]
Table 1: Reactants and Expected Yields
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | Butanaldoxime | Propargyl alcohol, NCS, Triethylamine | (3-Propylisoxazol-5-yl)methanol | 40-60 |
| 2 | (3-Propylisoxazol-5-yl)methanol | Jones Reagent | This compound | 85-95 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Propylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-propylisoxazole-5-carboxylic acid. Designed for professionals in research and drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and presents a plausible synthetic pathway.
Core Physicochemical Data
This compound (CAS No. 14716-92-8) is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below. It is important to note that while an experimental melting point has been reported, other values are currently based on computational predictions.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₉NO₃ | - | Aaron Chemicals[1] |
| Molecular Weight | 155.15 g/mol | - | Aaron Chemicals[1] |
| Melting Point | 117 °C | Experimental | Aaron Chemicals[1] |
| Boiling Point | 321.5±30.0 °C | Predicted | ChemicalBook[2] |
| Density | 1.218±0.06 g/cm³ | Predicted | ChemicalBook[2] |
| pKa | 2.35±0.10 | Predicted | ChemicalBook[2] |
| logP | Not Available | - | - |
| Solubility in Water | Not Available | - | Aaron Chemicals[1] |
Proposed Synthesis Workflow
A plausible synthetic route for this compound can be adapted from established methods for analogous isoxazole carboxylic acids. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be specifically applied to this compound.
Melting Point Determination
The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.
Caption: Workflow for melting point determination.
pKa Determination
The acid dissociation constant (pKa) can be determined potentiometrically by titrating a solution of the acid with a standardized base.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Caption: Workflow for pKa determination.
LogP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent (typically n-octanol).
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination.
Aqueous Solubility Determination
The solubility of a compound in water is a critical parameter, especially in drug development.
Methodology:
-
Equilibrium Method: Add an excess amount of solid this compound to a known volume of water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Filter or centrifuge the suspension to remove undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the aqueous solubility of the compound at that temperature.
Caption: Workflow for solubility determination.
References
In-Depth Technical Guide: 5-Propylisoxazole-3-carboxylic Acid (CAS: 89776-75-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 5-propylisoxazole-3-carboxylic acid (CAS: 89776-75-0). It is important to note that while basic chemical data is readily available from commercial suppliers, detailed experimental studies, including specific synthesis protocols and biological activity data for this particular compound, are scarce in publicly accessible scientific literature. Therefore, this guide presents a combination of established data for the compound itself and representative methodologies and potential applications extrapolated from closely related isoxazole derivatives. All extrapolated information is clearly identified.
Core Compound Identification and Properties
5-Propylisoxazole-3-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry and agrochemical research.[1] The compound is characterized by an isoxazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name for this compound is 5-propyl-1,2-oxazole-3-carboxylic acid.[2]
Table 1: Chemical and Physical Properties of 5-Propylisoxazole-3-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 89776-75-0 | [1][2][3][4][5][6][7] |
| IUPAC Name | 5-propyl-1,2-oxazole-3-carboxylic acid | [2] |
| Synonyms | 5-Propyl-3-isoxazolecarboxylic acid | [1][6] |
| Molecular Formula | C₇H₉NO₃ | [1][2][4][7] |
| Molecular Weight | 155.15 g/mol | [1][2][7] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][6] |
| Canonical SMILES | CCCC1=CC(=NO1)C(=O)O | [2] |
| InChI Key | ZXWHSBZHRVKCGZ-UHFFFAOYSA-N | [4][7] |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for 5-propylisoxazole-3-carboxylic acid has not been identified in the current literature. However, a common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][8] The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.[9]
The following is a representative two-step experimental protocol for the synthesis of 5-propylisoxazole-3-carboxylic acid, based on established chemical principles for analogous compounds.
Representative Synthesis Workflow
Caption: Representative workflow for the synthesis of 5-propylisoxazole-3-carboxylic acid.
Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate (Representative Protocol)
This step involves the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide (generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate) with 1-pentyne.
-
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[2]
-
1-Pentyne (1.2 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
-
Procedure:
-
To a stirred solution of 1-pentyne in the chosen anhydrous solvent at room temperature, add ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture. The base facilitates the in situ generation of the nitrile oxide from the chloro-oxime precursor.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-propylisoxazole-3-carboxylate.
-
Step 2: Hydrolysis to 5-Propylisoxazole-3-carboxylic Acid (Representative Protocol)
This step involves the saponification of the ester intermediate to the final carboxylic acid product. This is a standard procedure for converting esters to carboxylic acids.[9][10]
-
Materials:
-
Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)
-
Solvent mixture (e.g., THF/Water or Methanol/Water)
-
1N Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 5-propylisoxazole-3-carboxylate in the solvent mixture (e.g., a 3:1 ratio of THF to water).
-
Add a solution of NaOH in water to the mixture.
-
Stir the reaction mixture at room temperature for 4-18 hours, monitoring for the disappearance of the starting material by TLC.[9]
-
Once the hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Potential Applications and Biological Activity
-
Pharmaceutical Development: This compound is suggested to be a building block for novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1] Research on other isoxazole derivatives supports this potential, with compounds being investigated as leukotriene biosynthesis inhibitors (anti-inflammatory) and for other therapeutic targets.
-
Agrochemical Chemistry: It is being explored for its potential as a targeted herbicide.[1]
-
Biochemical Research: As a functionalized heterocycle, it can be used as a tool to study metabolic pathways and cellular functions.[1]
It is important to emphasize that these are potential areas of application, and specific activity for CAS 89776-75-0 would need to be determined through dedicated biological screening and research.
Role as a Building Block in Drug Discovery
The primary utility of 5-propylisoxazole-3-carboxylic acid in a research context is as a chemical scaffold or building block. The carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.
Caption: Role of 5-propylisoxazole-3-carboxylic acid in a typical drug discovery workflow.
This logical flow illustrates how a versatile building block can be chemically modified to create a library of diverse compounds. This library can then be screened against biological targets to identify "hits," which are further optimized through medicinal chemistry efforts (SAR and lead optimization) to develop potential drug candidates. The specific biological activities of derivatives of this compound would depend on the nature of the chemical modifications performed.
References
- 1. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 2. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
An In-depth Technical Guide on 5-propyl-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-propyl-1,2-oxazole-3-carboxylic acid, a heterocyclic compound with the IUPAC name 5-propylisoxazole-3-carboxylic acid, is a versatile building block in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring an isoxazole core, a carboxylic acid functional group, and a propyl substituent, makes it a valuable intermediate for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and explored biological applications, with a focus on its role in the development of novel therapeutic and crop protection agents.
Chemical Properties and Data
5-propyl-1,2-oxazole-3-carboxylic acid is a solid organic compound with the chemical formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1] It is also known by its synonym 5-propylisoxazole-3-carboxylic acid. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-propyl-1,2-oxazole-3-carboxylic acid | - |
| CAS Number | 89776-75-0 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Canonical SMILES | CCCC1=CC(=NO1)C(=O)O | - |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 321.5±30.0 °C | - |
| Predicted Density | 1.218±0.06 g/cm³ | - |
| Predicted pKa | 3.45±0.10 | - |
Synthesis Strategies
While specific, detailed experimental protocols for the synthesis of 5-propyl-1,2-oxazole-3-carboxylic acid are not extensively documented in publicly available literature, general methodologies for the synthesis of isoxazole-3-carboxylic acids can be adapted. A plausible and commonly employed synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by functional group manipulations.
A potential synthetic workflow is outlined below:
References
Structural Elucidation of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-propylisoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and visual workflows to aid in the understanding of its structural determination and potential fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The unique structural features of the isoxazole ring allow for a wide range of substitutions, leading to compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The structural elucidation of novel isoxazole derivatives is a critical step in the drug development process, ensuring the correct identification and characterization of these molecules. This guide focuses on the structural analysis of this compound, a representative member of this important class of compounds.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is provided in the table below. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining the connectivity of protons in a molecule. The predicted chemical shifts (δ) and multiplicities for the protons of this compound in a standard deuterated solvent like CDCl₃ are presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | broad singlet | 1H |
| Isoxazole H-4 | 6.8 - 7.2 | singlet | 1H |
| -CH₂- (α to isoxazole) | 2.7 - 3.0 | triplet | 2H |
| -CH₂- (β to isoxazole) | 1.6 - 1.9 | sextet | 2H |
| -CH₃ | 0.9 - 1.1 | triplet | 3H |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of this compound are listed below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| Isoxazole C-5 | 158 - 162 |
| Isoxazole C-3 | 160 - 165 |
| Isoxazole C-4 | 105 - 110 |
| -CH₂- (α to isoxazole) | 25 - 30 |
| -CH₂- (β to isoxazole) | 20 - 25 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are summarized in the following table.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=N stretch (Isoxazole) | 1600 - 1650 | Medium |
| C-O stretch (Carboxylic acid) | 1200 - 1300 | Strong |
| N-O stretch (Isoxazole) | 1100 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted molecular ion peak and major fragmentation pathways are outlined below.
| m/z | Predicted Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 138 | [M - OH]⁺ |
| 110 | [M - COOH]⁺ |
| 126 | [M - C₂H₅]⁺ |
| 98 | [M - C₃H₇ - CO]⁺ |
Experimental Protocols
This section provides a plausible experimental protocol for the synthesis and characterization of this compound based on established methodologies for similar compounds.
Synthesis of this compound
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below:
Step 1: Oximation of Butanal
-
To a stirred solution of butanal (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.
Step 2: Generation of Propionitrile Oxide and Cycloaddition
-
Dissolve the butanal oxime (1 equivalent) in an inert solvent such as dichloromethane.
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to form the corresponding hydroximoyl chloride.
-
To this mixture, add propiolic acid (1 equivalent) followed by the slow addition of a base such as triethylamine (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.
Infrared Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Obtain the high-resolution mass spectrum to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the structural elucidation of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. By combining established spectroscopic principles with data from analogous structures, a detailed characterization profile has been constructed. The presented synthetic protocol offers a viable route for its preparation. This document serves as a foundational resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and guiding their experimental design for its synthesis and characterization. Further experimental validation is necessary to confirm the predicted data and fully establish the chemical and pharmacological profile of this compound.
A Technical Guide to the Spectroscopic Characterization of 3-Propylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-propylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of closely related compounds and the fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.5 - 7.0 | s | - |
| -CH₂- (α to isoxazole) | ~2.7 - 3.0 | t | ~7.5 |
| -CH₂- (β to isoxazole) | ~1.6 - 1.9 | sextet | ~7.5 |
| -CH₃ | ~0.9 - 1.1 | t | ~7.5 |
| -COOH | > 10 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~160 - 170 |
| C-3 | ~165 - 175 |
| C-5 | ~155 - 165 |
| C-4 | ~100 - 110 |
| -CH₂- (α to isoxazole) | ~25 - 35 |
| -CH₂- (β to isoxazole) | ~20 - 30 |
| -CH₃ | ~10 - 15 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |
| C-H (sp³) | 2850 - 3000 | Medium | Alkyl C-H stretch |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch |
| C=N (Isoxazole) | 1600 - 1650 | Medium | Ring C=N stretch |
| C=C (Isoxazole) | 1550 - 1600 | Medium | Ring C=C stretch |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]⁺ | 155.05 | Molecular Ion |
| [M-OH]⁺ | 138.05 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 110.06 | Loss of carboxyl group |
| [M-C₃H₇]⁺ | 112.01 | Loss of propyl radical |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.
-
Spectral Width: A spectral width of around 220-240 ppm is appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to obtain a good quality spectrum.
-
Background Scan: A background spectrum of the empty ATR crystal must be collected before scanning the sample.
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range of m/z 50 to 500 is generally appropriate.
-
Capillary Voltage: Typically set between 3 and 5 kV.
-
Nebulizer Gas: Nitrogen is commonly used.
-
Drying Gas Flow and Temperature: These parameters are optimized to ensure efficient desolvation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a synthesized compound like this compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Characterization.
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives have led to the development of numerous pharmaceuticals. This technical guide delves into the seminal discovery of isoxazole, traces the evolution of its synthesis, and highlights key milestones in its journey from a laboratory curiosity to a privileged scaffold in drug discovery.
The Dawn of Isoxazole Chemistry: Ludwig Claisen's Pioneering Synthesis
The history of isoxazole begins in 1903 with the German chemist Ludwig Claisen. In his seminal work published in Berichte der deutschen chemischen Gesellschaft, Claisen reported the first synthesis of the parent isoxazole ring.[1] His method involved the oximation of propargylaldehyde diethyl acetal with hydroxylamine hydrochloride. This reaction laid the fundamental groundwork for isoxazole chemistry and remains a classic example of heterocycle synthesis.
Experimental Protocol: Claisen's Synthesis of Isoxazole (1903)
Based on Claisen's 1903 publication, the experimental procedure for the first synthesis of isoxazole is detailed below.
Materials:
-
Propargylaldehyde diethyl acetal
-
Hydroxylamine hydrochloride
-
Sodium carbonate solution (10%)
-
Ether
-
Calcium chloride
Procedure:
-
Oximation: A solution of propargylaldehyde diethyl acetal in ether is treated with an aqueous solution of hydroxylamine hydrochloride.
-
Neutralization: The reaction mixture is neutralized by the gradual addition of a 10% sodium carbonate solution. This step is crucial to free the hydroxylamine from its salt and facilitate the reaction.
-
Extraction: The ethereal layer, containing the product, is separated from the aqueous layer.
-
Drying: The ethereal solution is dried over anhydrous calcium chloride to remove any residual water.
-
Distillation: The ether is removed by distillation, and the resulting crude isoxazole is purified by fractional distillation.
Reaction Scheme:
References
Unveiling the Therapeutic Potential of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide for Researchers
Introduction
While direct experimental data on the biological activity of 3-propylisoxazole-5-carboxylic acid is not extensively documented in publicly available literature, the isoxazole-5-carboxylic acid scaffold is a well-recognized pharmacophore in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the structure-activity relationships (SAR) of analogous compounds. This document outlines potential therapeutic targets, detailed experimental protocols for future investigation, and summarizes relevant quantitative data from related molecules to provide a predictive framework for the biological evaluation of this specific compound.
Inferred Potential Biological Activities
Based on the activities of structurally related isoxazole-5-carboxylic acid derivatives, this compound is predicted to have potential in several therapeutic areas. The presence of the alkyl (propyl) group at the 3-position and the carboxylic acid at the 5-position of the isoxazole ring are key structural features that may influence its biological profile.
Potential Anti-inflammatory Activity
Numerous isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which is involved in leukotriene biosynthesis. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of these enzymes.
Potential Antimicrobial Activity
The isoxazole nucleus is a core component of several antimicrobial agents. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The lipophilicity introduced by the propyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially contributing to its antimicrobial efficacy.
Potential Anticancer Activity
Certain isoxazole derivatives have been investigated for their antiproliferative and pro-apoptotic effects on various cancer cell lines. The mechanism of action for such compounds can be diverse, ranging from enzyme inhibition to the disruption of critical cellular signaling pathways.
Potential Enzyme Inhibition
Derivatives of isoxazole carboxylic acid have been identified as inhibitors of various enzymes. Notably, 5-phenylisoxazole-3-carboxylic acid derivatives have been shown to be potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout. It is plausible that this compound could exhibit inhibitory activity against this or other enzymes.
Data Presentation: Quantitative Analysis of Related Isoxazole Derivatives
To provide a quantitative context for the potential biological activities of this compound, the following tables summarize the reported data for structurally analogous compounds.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Isoxazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference Compound |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-LOX Product Synthesis | 0.24 µM | - |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar to submicromolar range | Allopurinol |
| Substituted Isoxazole-carboxamides | COX-1 | 64 nM (for compound A13) | Ketoprofen |
| Substituted Isoxazole-carboxamides | COX-2 | 13 nM (for compound A13) | Ketoprofen |
Note: The data presented is for related isoxazole derivatives and not for this compound itself. It serves as a benchmark for potential efficacy.
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference Compound |
| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 µg/mL (for compound 178f) | Cloxacillin (120 µg/mL) |
| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus | 95 µg/mL (for compound 178e) | Cloxacillin (100 µg/mL) |
| Isoxazole-carboxamide derivatives | P. aeruginosa | 2.00 mg/ml (for compound A8) | - |
| Isoxazole-carboxamide derivatives | C. albicans | 2.00 mg/ml (for compound A8) | - |
Note: The data presented is for related isoxazole derivatives and should be used as a comparative reference for future studies on this compound.
Table 3: Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Comparable to Dasatinib |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | MCF-7 (Breast Cancer) | 20.2 µM |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | HT-29 (Colon Cancer) | 21.6 µM |
Note: While these are thiazole derivatives, their structural similarity as azole carboxylic acids provides a relevant point of comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The prostaglandin G2 produced by the oxygenation of arachidonic acid is reduced, leading to the oxidation of a fluorometric probe, which can be measured. Inhibition of COX activity results in a decreased fluorescent signal.
-
Reagents and Equipment:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Heme
-
Test compound (this compound) and reference inhibitor (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells. Include wells for a positive control (reference inhibitor) and a no-inhibitor control.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 295 nm. A decrease in the rate of uric acid formation indicates inhibition of the enzyme.[1][2]
-
Reagents and Equipment:
-
Xanthine oxidase from bovine milk
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Xanthine (substrate) solution
-
Test compound and reference inhibitor (e.g., Allopurinol)
-
96-well UV-transparent microplates
-
UV-Vis microplate spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[2]
-
Include a control (no inhibitor) and a blank (no enzyme).[1]
-
Pre-incubate the mixture at 25°C for 15 minutes.[2]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.[2]
-
Immediately measure the absorbance at 295 nm kinetically for 5-10 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Reagents and Equipment:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound and reference antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
96-well sterile microplates
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
Data Analysis:
-
The MIC value is reported in µg/mL or µM.
-
In Vitro Anticancer Activity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[3]
-
Reagents and Equipment:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compound and a reference anticancer drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations: Pathways and Workflows
To further elucidate the potential mechanisms and guide experimental design, the following diagrams are provided.
Conclusion and Future Directions
While this compound remains an understudied molecule, the extensive research on its structural analogs strongly suggests its potential as a biologically active compound, particularly in the areas of inflammation, microbial infections, and oncology. The presence of the isoxazole-5-carboxylic acid core provides a strong foundation for these activities, and the 3-propyl substituent likely modulates its pharmacokinetic and pharmacodynamic properties.
The immediate future direction for research on this compound should involve its chemical synthesis and subsequent evaluation using the experimental protocols detailed in this guide. Initial screening should focus on its anti-inflammatory, antimicrobial, and cytotoxic properties. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays and investigation of its effects on cellular signaling pathways. This systematic approach will be crucial in fully elucidating the therapeutic potential of this compound and determining its viability as a lead compound for drug development.
References
Theoretical Exploration of 3-Propylisoxazole-5-Carboxylic Acid: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific theoretical studies on 3-propylisoxazole-5-carboxylic acid are not publicly available. This technical guide therefore presents a comprehensive, hypothetical theoretical study based on established computational methodologies frequently applied to isoxazole derivatives. The presented data is illustrative and intended to guide future research.
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The compound this compound, with its distinct substitution pattern, presents a valuable scaffold for further drug design and development. Theoretical and computational studies provide a powerful lens to understand the molecular properties, reactivity, and potential biological interactions of such molecules, offering a rational basis for the design of novel therapeutics.
This whitepaper outlines a hypothetical, in-depth theoretical investigation of this compound using Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling. The aim is to elucidate its structural, electronic, and reactivity parameters, providing a foundational dataset for researchers in the field.
Computational Methodology
The following section details the proposed computational protocols for a thorough theoretical analysis of this compound.
Quantum Chemical Calculations
Software: Gaussian 16 suite of programs.
Methodology:
-
Geometry Optimization: The initial structure of this compound is built using GaussView 6. A full geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[2][3]
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Calculation of Quantum Chemical Descriptors: Various quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, hardness, and softness, are calculated from the HOMO and LUMO energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A hypothetical QSAR study could be conducted on a series of this compound derivatives to correlate their structural features with a specific biological activity (e.g., anti-inflammatory).
Methodology:
-
Dataset Preparation: A dataset of this compound analogs with known biological activities is assembled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.
-
Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis is used to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction for a test set).
Predicted Molecular Properties
The following tables summarize the hypothetical quantitative data derived from the proposed DFT calculations.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-C4 | 1.39 Å |
| C4-C5 | 1.42 Å | |
| C5-N2 | 1.34 Å | |
| N2-O1 | 1.41 Å | |
| O1-C3 | 1.35 Å | |
| C5-C(OOH) | 1.48 Å | |
| Bond Angle | C4-C3-O1 | 110.5° |
| C3-C4-C5 | 105.0° | |
| C4-C5-N2 | 109.5° | |
| C5-N2-O1 | 105.0° | |
| N2-O1-C3 | 110.0° | |
| Dihedral Angle | C(propyl)-C3-C4-C5 | 179.5° |
Table 2: Calculated Electronic Properties and Quantum Chemical Descriptors
| Property | Symbol | Predicted Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.62 eV |
| Ionization Potential | IP | 6.85 eV |
| Electron Affinity | EA | 1.23 eV |
| Electronegativity | χ | 4.04 eV |
| Chemical Hardness | η | 2.81 eV |
| Chemical Softness | S | 0.36 eV-1 |
| Dipole Moment | µ | 3.15 D |
Visualizations
The following diagrams illustrate the logical workflows and conceptual frameworks of the theoretical studies.
Caption: Computational workflow for theoretical studies.
Caption: Logical flow of a QSAR study.
Interpretation of Results and Future Directions
The hypothetical DFT calculations suggest that this compound is a stable molecule with a significant HOMO-LUMO gap, indicating good kinetic stability. The calculated electronic descriptors provide a quantitative measure of its reactivity, which can be used to predict its behavior in chemical reactions. The MEP map would further reveal the electron-rich and electron-deficient regions, guiding the understanding of its intermolecular interactions.
A validated QSAR model for a series of its derivatives would be invaluable for predicting the biological activity of novel, unsynthesized compounds. This would enable the prioritization of synthetic efforts towards molecules with the highest predicted potency and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Future theoretical work could involve:
-
Molecular Docking Studies: To investigate the binding interactions of this compound with specific biological targets.
-
Molecular Dynamics Simulations: To study the dynamic behavior and stability of the ligand-protein complex over time.
-
Advanced DFT Functionals: Employing more sophisticated functionals to refine the calculated properties.
References
Commercial Sourcing and Synthetic Insights for 5-Propylisoxazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic approaches for 5-propylisoxazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The information is curated to assist researchers in sourcing this compound and understanding its synthesis for potential in-house preparation or analogue development.
Commercial Suppliers
5-Propylisoxazole-3-carboxylic acid (CAS No. 89776-75-0) is available from a range of commercial chemical suppliers. The table below summarizes key information from several vendors, offering a comparative overview of typical purities and forms. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Name/Number | Purity | Form | Notes |
| Sigma-Aldrich | 5-Propylisoxazole-3-carboxylic acid, AldrichCPR (Product of ChemBridge Corp.) | Not specified; buyer assumes responsibility to confirm identity and/or purity. | Solid | Part of a collection for early discovery researchers; analytical data not collected by Sigma-Aldrich. |
| Chem-Impex | 5-Propyl-isoxazole-3-carboxylic acid | --- | --- | Marketed as a key compound in medicinal chemistry and agrochemical formulations.[1] |
| CymitQuimica | 5-Propyl-isoxazole-3-carboxylic acid (Brand: Fluorochem) | 95.0% | Solid | Intended for laboratory use only.[2] |
| BOC Sciences | 5-Propylisoxazole-3-carboxylic acid | --- | --- | Described as a useful research chemical.[] |
| Aaron Chemicals LLC | 5-propylisoxazole-3-carboxylic acid | --- | --- | Safety Data Sheet available, indicating it is harmful if swallowed and causes skin and eye irritation. |
Physicochemical Properties
| Property | Value |
| CAS Number | 89776-75-0 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Physical Form | Solid[2] |
| SMILES | CCCC1=CC(=NO1)C(=O)O[] |
Synthetic Methodologies
A plausible synthetic route, based on general procedures for analogous compounds, is outlined below. This involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne, followed by the hydrolysis of the resulting ester.
Experimental Workflow: A Generalized Approach
Caption: Generalized two-step synthesis of 5-propylisoxazole-3-carboxylic acid.
Detailed Methodologies (Based on Analogous Syntheses)
Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate via [3+2] Cycloaddition
This step is adapted from general procedures for the synthesis of 3,5-disubstituted isoxazoles from alkynes and nitrile oxides.
-
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
1-Pentyne
-
Triethylamine (or another suitable base)
-
Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and 1-pentyne in the chosen inert solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of triethylamine in the same solvent to the reaction mixture. The triethylamine facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-propylisoxazole-3-carboxylate.
-
Step 2: Hydrolysis to 5-Propylisoxazole-3-carboxylic acid
This step is a standard ester hydrolysis procedure.
-
Materials:
-
Ethyl 5-propylisoxazole-3-carboxylate
-
Aqueous base (e.g., 1 M Sodium Hydroxide or Lithium Hydroxide)
-
Solvent (e.g., Tetrahydrofuran or Ethanol)
-
Aqueous acid for workup (e.g., 1 M Hydrochloric Acid)
-
-
Procedure:
-
Dissolve ethyl 5-propylisoxazole-3-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran and water or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with an aqueous acid (e.g., 1 M HCl).
-
The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 5-propylisoxazole-3-carboxylic acid.
-
Biological and Medicinal Context
The isoxazole-3-carboxylic acid scaffold is a recognized pharmacophore and a versatile intermediate in medicinal chemistry.[1] Carboxylic acid functionalities, in general, play a crucial role in drug design as they can participate in hydrogen bonding and interact with biological targets. This structural motif is found in compounds with a wide range of biological activities.
While specific signaling pathways involving 5-propylisoxazole-3-carboxylic acid are not extensively documented, its utility as a building block suggests its incorporation into larger molecules designed to target various biological pathways. For instance, derivatives of isoxazole carboxylic acids have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]
The logical relationship for its application in drug discovery is depicted below:
Caption: Drug discovery workflow utilizing 5-propylisoxazole-3-carboxylic acid.
This guide provides a foundational understanding for researchers working with 5-propylisoxazole-3-carboxylic acid. For specific applications and detailed analytical data, direct consultation with commercial suppliers and a thorough review of the cited and related scientific literature are recommended.
References
An In-depth Technical Guide to the Safety and Handling of 3-Propylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS provided by the manufacturer before handling this chemical.
Introduction
3-Propylisoxazole-5-carboxylic acid (CAS No. 14716-92-8) is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] This technical guide provides a detailed overview of the safety, handling, and key experimental considerations for this compound to support researchers and drug development professionals in its safe and effective use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14716-92-8 | [2][3] |
| Molecular Formula | C₇H₉NO₃ | [2][3] |
| Molecular Weight | 155.15 g/mol | [2][3] |
| Appearance | Solid (form may vary) | |
| Melting Point | 109-110 °C | [4] |
| Storage Temperature | 2-8°C, in a dry area | [2] |
Safety and Handling
Based on the Safety Data Sheet for this compound, this compound is classified with several hazards. Adherence to strict safety protocols is mandatory.[2]
Hazard Identification and GHS Classification
The following table summarizes the GHS classification for this compound.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety culture and the correct use of PPE are paramount when handling this compound.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area. Use of a chemical fume hood is strongly recommended. Provide appropriate exhaust ventilation at places where dust is formed. Eyewash stations and safety showers must be readily accessible.[2] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |
| Skin Protection | Wear a full protective suit and chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique.[2] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, a self-contained breathing apparatus may be necessary.[2] |
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring safety.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[2]
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[2]
Experimental Protocols
General Synthesis of this compound
Step 1: Synthesis of Ethyl 3-propylisoxazole-5-carboxylate
This step typically involves the reaction of a β-keto ester with hydroxylamine. For the synthesis of the target molecule, ethyl 2-oxo-hexanoate would be the appropriate starting material.[1]
-
Materials:
-
Ethyl 2-oxo-hexanoate
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium acetate, sodium hydroxide)
-
An appropriate solvent (e.g., ethanol, water)
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in the chosen solvent.
-
Add the base to neutralize the hydrochloride and generate free hydroxylamine.
-
Add ethyl 2-oxo-hexanoate to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated under reflux for several hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up. This usually involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.
-
The crude product may be purified by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 3-propylisoxazole-5-carboxylate
-
A strong base (e.g., sodium hydroxide or lithium hydroxide)
-
A mixture of solvents (e.g., THF/water or methanol/water)
-
A strong acid for acidification (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully acidify to a pH of approximately 2 with the strong acid.
-
The carboxylic acid product will often precipitate out of the solution and can be collected by filtration.
-
Alternatively, the product can be extracted with an organic solvent.
-
The collected solid is washed and dried to yield the final product.
-
Biological Context and Potential Signaling Pathways
Specific biological targets and signaling pathways for this compound have not been identified in the reviewed literature. However, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, often through enzyme inhibition.
For instance, some isoxazole derivatives are known to be potent inhibitors of enzymes such as xanthine oxidase or cyclooxygenase-2 (COX-2). The general mechanism of competitive enzyme inhibition is a plausible mode of action for biologically active isoxazole carboxylic acids.
Visualizations
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Representative Mechanism of Action for Bioactive Isoxazoles: Enzyme Inhibition
Caption: A diagram illustrating competitive enzyme inhibition, a common mechanism of action for bioactive isoxazole derivatives.
References
Stability and Storage of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-propylisoxazole-5-carboxylic acid. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from studies on structurally related isoxazole derivatives and general principles of pharmaceutical stability testing. The information presented herein serves as a foundational resource for designing and executing stability studies, developing analytical methods, and ensuring the integrity of this compound in research and development settings.
Recommended Storage Conditions
To maintain the chemical integrity of this compound, proper storage is paramount. Based on safety data sheets (SDS) for various isoxazole carboxylic acid derivatives, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential thermal degradation. |
| Light | Protect from light. Store in amber vials or light-resistant containers. | The isoxazole ring can be susceptible to photodegradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly sealed container. | Protects against oxidative degradation and hydrolysis from atmospheric moisture. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, amines, and reducing agents.[1] | Prevents chemical reactions that could degrade the compound. |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Solid |
| CAS Number | 89776-75-0 |
Potential Degradation Pathways
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1][2][3][4][5] Based on the known chemistry of the isoxazole ring, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions. A study on the isoxazole-containing drug leflunomide demonstrated stability in acidic and neutral pH but degradation in basic conditions, with the rate increasing with temperature.[2] Another study on a different isoxazole derivative identified degradation products in acidic and neutral conditions, suggesting ring opening.[1]
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents.
-
Photodegradation: The N-O bond in the isoxazole ring is known to be labile and can be cleaved by UV light, potentially leading to rearrangements or the formation of other heterocyclic systems.[3][6]
-
Thermal Degradation: As with most organic molecules, elevated temperatures can lead to decomposition.
The following diagram illustrates a generalized workflow for conducting forced degradation studies.
Quantitative Stability Data from a Model Compound
While specific kinetic data for this compound is not publicly available, a study on the degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone provides valuable insights into the stability of the isoxazole ring in aqueous solutions.[2] The degradation followed pseudo-first-order kinetics.[2]
| Condition | Rate Constant (k) | Half-life (t½) |
| Acidic (pH < 3.5) | kH = 0.901 M⁻¹ h⁻¹ (catalytic rate constant for H⁺) | Dependent on pH |
| Neutral (pH 3.5 - 7.5) | k₀ = 1.34 x 10⁻³ h⁻¹ (catalytic rate constant for water) | ~517 hours |
Note: This data is for a structurally different molecule and should be used as a general guide only. Experimental determination of the degradation kinetics for this compound is essential.
Experimental Protocols
Forced Degradation Studies Protocol (Hypothetical)
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a temperature-controlled oven at 80°C for 7 days.
-
Dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see section 5.2).
Stability-Indicating HPLC Method (Hypothetical)
This hypothetical HPLC method is designed to separate the parent compound from its potential degradation products. Method development and validation are crucial for ensuring its suitability.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.
Conclusion
While direct stability data for this compound is scarce, this guide provides a robust framework for its handling, storage, and stability assessment based on the known chemistry of the isoxazole moiety and established pharmaceutical industry practices. It is imperative that researchers and drug development professionals conduct specific stability studies on this molecule to establish its unique stability profile and ensure the quality and reliability of their work. The provided experimental protocols and analytical method serve as a starting point for this critical endeavor.
References
- 1. ijtrd.com [ijtrd.com]
- 2. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Propylisoxazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-propylisoxazole-5-carboxylic acid and its derivatives. The protocols detailed below are based on established synthetic methodologies, primarily involving a 1,3-dipolar cycloaddition reaction to construct the isoxazole core, followed by functional group manipulations to yield the desired carboxylic acid derivatives.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step process. The core of this strategy is the [3+2] cycloaddition reaction between a propyl nitrile oxide and an alkyne bearing an ester group. The resulting isoxazole ester is then hydrolyzed to the target carboxylic acid. Further derivatization can be performed on the carboxylic acid moiety.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pentanal Oxime
This protocol describes the formation of pentanal oxime from pentanal using hydroxylamine hydrochloride.
Materials:
-
Pentanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous calcium chloride (CaCl₂)
-
Mortar and pestle
Procedure:
-
In a mortar, combine pentanal (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 5-10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of deionized water to the mortar and stir to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield pentanal oxime as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 3-Propylisoxazole-5-carboxylate
This protocol details the in-situ generation of propyl nitrile oxide from pentanal oxime and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.
Materials:
-
Pentanal oxime (from Protocol 2.1)
-
N-Chlorosuccinimide (NCS) or a green alternative like NaCl/Oxone[1]
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or another suitable solvent
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve pentanal oxime (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.1 equivalents) in dichloromethane to the stirred mixture. Monitor the formation of the nitrile oxide by TLC.
-
Once the formation of the nitrile oxide is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 3-propylisoxazole-5-carboxylate.
Caption: Step-wise reaction pathway for the synthesis of this compound.
Protocol 3: Synthesis of this compound
This protocol describes the alkaline hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 3-propylisoxazole-5-carboxylate (from Protocol 2.2)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-propylisoxazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18-20 hours, monitoring the progress by TLC.
-
After completion, transfer the mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Materials | Reaction Time (hours) | Typical Yield (%) |
| 1 | Pentanal Oxime | Pentanal, Hydroxylamine hydrochloride | 0.1 - 0.2 | >90 |
| 2 | Ethyl 3-propylisoxazole-5-carboxylate | Pentanal Oxime, Ethyl propiolate | 12 - 24 | 60 - 80 |
| 3 | This compound | Ethyl 3-propylisoxazole-5-carboxylate | 18 - 20 | >90 |
Synthesis of Other Derivatives
The synthesized this compound can serve as a versatile precursor for a variety of other derivatives. Standard carboxylic acid activation methods (e.g., conversion to the acid chloride or use of coupling agents) followed by reaction with amines or alcohols can provide a library of amides and esters, respectively. These derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in bioactive molecules.
References
Synthesis of 3-Propylisoxazole-5-carboxylic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-propylisoxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of ethyl 3-propylisoxazole-5-carboxylate via a 1,3-dipolar cycloaddition reaction, followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-propylisoxazole-5-carboxylate
This procedure details the formation of the isoxazole ring through a 1,3-dipolar cycloaddition between pentanenitrile oxide (generated in situ from pentanal oxime) and ethyl propiolate. The in situ generation of the nitrile oxide is crucial to minimize its dimerization into a furoxan byproduct.[1]
Materials:
-
Pentanal oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethyl propiolate (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentanal oxime (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of N-chlorosuccinimide (1.1 eq) in dichloromethane to the reaction mixture. The slow addition is critical to control the concentration of the generated nitrile oxide and minimize side reactions.[1] Monitor the formation of the intermediate chloro-oxime by Thin Layer Chromatography (TLC).
-
Once the formation of the chloro-oxime is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the cycloaddition by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-propylisoxazole-5-carboxylate by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Step 2: Synthesis of this compound
This protocol describes the base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 3-propylisoxazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 3-propylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of this compound and its intermediate. Yields are based on typical outcomes for similar reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 3-propylisoxazole-5-carboxylate | C9H13NO3 | 183.20 | 60-75 | Oil |
| This compound | C7H9NO3 | 155.15 | 85-95 | Solid |
Visualizations
Experimental Workflow:
Caption: Synthetic pathway for this compound.
Signaling Pathway (Conceptual Relationship):
Caption: Key transformations in the synthesis of the target molecule.
References
Application Notes and Protocols for 3-Propylisoxazole-5-Carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3-propylisoxazole-5-carboxylic acid in medicinal chemistry, focusing on its plausible role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The protocols outlined below are representative methodologies for its synthesis and biological evaluation.
Introduction and Rationale
The carboxylic acid functional group is a cornerstone of many pharmacologically active agents, engaging in crucial hydrogen bond interactions with biological targets.[1][2] However, its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[3][4] Medicinal chemists frequently employ bioisosteric replacement strategies to mitigate these issues while retaining or enhancing biological activity.[5]
The isoxazole ring is recognized as a valuable bioisostere for the carboxylic acid moiety.[6] Specifically, this compound presents a scaffold with the potential for development in various therapeutic areas. Given that many carboxylic acid-containing molecules and their heterocyclic bioisosteres act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), this document will focus on the application of this compound as a novel PPAR agonist.[7][8][9] PPARs are key regulators of lipid and glucose metabolism, making them important targets for diseases such as type 2 diabetes, dyslipidemia, and metabolic syndrome.[10]
Potential Therapeutic Application: PPAR Agonism
PPARs are ligand-activated transcription factors with three main isoforms: PPARα, PPARγ, and PPARβ/δ.[9]
-
PPARα: Primarily expressed in the liver, heart, and muscle, it regulates lipid catabolism. Fibrate drugs, which are PPARα agonists, are used to treat hyperlipidemia.[7][9]
-
PPARγ: Highly expressed in adipose tissue, it governs glucose homeostasis and adipocyte differentiation. Thiazolidinediones (TZDs) are PPARγ agonists used to treat type 2 diabetes.[7][9]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and improving insulin sensitivity.[8]
Dual or pan-PPAR agonists that modulate more than one subtype are of significant interest as they may offer a broader therapeutic window with potentially fewer side effects than selective agonists.[11] this compound, as a structural mimic of endogenous fatty acid ligands, is a candidate for investigation as a selective or pan-PPAR agonist.
Signaling Pathway: PPAR Activation
The general mechanism of PPAR activation involves ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of gene transcription.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route adapted from general methods for isoxazole synthesis. The key step involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.
-
1-Pentyne
-
Ethyl chlorooximidoacetate
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Step 1: [3+2] Cycloaddition to form Ethyl 3-propylisoxazole-5-carboxylate
-
To a stirred solution of 1-pentyne (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add ethyl chlorooximidoacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 3-propylisoxazole-5-carboxylate.
-
-
Step 2: Ester Hydrolysis
-
Dissolve the purified ethyl 3-propylisoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: PPAR Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR isoform. It relies on cells co-transfected with a plasmid expressing a PPAR isoform and a reporter plasmid containing a luciferase gene under the control of a PPRE.
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Expression plasmids for human PPARα, PPARγ, and PPARβ/δ
-
PPRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound, dissolved in DMSO
-
Positive controls: WY-14643 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARβ/δ)
-
Luciferase assay reagent kit
-
96-well cell culture plates, white opaque
-
Luminometer plate reader
-
Cell Seeding: Seed HEK293T cells into white, opaque 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for another 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and positive controls in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the transfection medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation: Incubate the plates for 18-24 hours at 37 °C, 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium and lyse the cells according to the assay kit protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the fold activation against the compound concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the EC₅₀ value.
-
Data Presentation
The following table presents representative quantitative data that could be obtained from the PPAR luciferase reporter assay, illustrating the potential activity profile of this compound as a pan-PPAR agonist.
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARβ/δ EC₅₀ (µM) |
| This compound | 1.25 | 0.85 | 2.50 |
| WY-14643 (Positive Control) | 0.50 | > 50 | > 50 |
| Rosiglitazone (Positive Control) | > 50 | 0.10 | > 50 |
| GW501516 (Positive Control) | > 50 | > 50 | 0.05 |
Note: The data in this table is illustrative and serves as an example of expected results for a novel PPAR pan-agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. PPAR agonist - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Propylisoxazole-5-Carboxylic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific data on the direct application of 3-propylisoxazole-5-carboxylic acid in drug discovery is limited, the isoxazole-carboxylic acid scaffold is a privileged structure in medicinal chemistry. This core is found in a variety of compounds with significant biological activities, highlighting its potential as a versatile starting point for the development of novel therapeutics. This document provides an overview of the applications of isoxazole-carboxylic acid derivatives in drug discovery, including their synthesis, biological activities, and the experimental protocols used for their evaluation.
Introduction to Isoxazole-Carboxylic Acids in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, is a key pharmacophore in numerous clinically relevant drugs. The incorporation of a carboxylic acid moiety onto the isoxazole ring provides a critical functional group for interacting with biological targets, often through hydrogen bonding and ionic interactions. This combination has led to the development of compounds targeting a wide range of diseases. The carboxylic acid group can also serve as a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of isoxazole-carboxylic acid have been investigated for their potential as:
-
Enzyme inhibitors
-
Antitumor agents
-
Anti-inflammatory agents
-
Antimicrobial agents
Therapeutic Applications and Biological Activities
The versatility of the isoxazole-carboxylic acid scaffold is demonstrated by the diverse biological activities of its derivatives. Several studies have highlighted the potential of these compounds in various therapeutic areas.
Enzyme Inhibition
Xanthine Oxidase Inhibitors:
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout. Several of these compounds exhibited potent inhibitory activity in the micromolar to submicromolar range.[1] A molecular modeling study of one of the potent compounds provided insights into its binding mode with the enzyme, paving the way for the structure-guided design of new non-purine xanthine oxidase inhibitors.[1]
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors:
Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been identified as potent and selective inhibitors of DGAT-1.[2] DGAT-1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[2] One promising compound from this series demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in a diet-induced obese rat model.[2]
Anti-Inflammatory Activity
Leukotriene Biosynthesis Inhibitors:
A series of 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis.[3] Leukotrienes are inflammatory mediators involved in asthma and other inflammatory diseases. These compounds are believed to target the 5-lipoxygenase-activating protein (FLAP).[3]
Antitumor Activity
Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines.[4] One compound from this class induced cell cycle arrest at the G0/G1 phase and exhibited selective inhibition of a human B-cell lymphoma cell line with no observed effects on normal human cells.[4] This compound was also found to be orally bioavailable and well-tolerated in mice.[4]
Antimicrobial Activity
While not directly isoxazole derivatives, related heterocyclic carboxylic acids such as 3-benzofurancarboxylic acid derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.[5] This suggests the potential for developing isoxazole-carboxylic acid derivatives as novel antimicrobial agents.
Quantitative Data Summary
The following table summarizes the reported biological activities of various isoxazole-carboxylic acid derivatives.
| Compound Class | Target/Assay | Key Compound(s) | Activity (IC50/EC50/MIC) | Reference |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibition | 11a | Micromolar/Submicromolar | [1] |
| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives | DGAT-1 Enzyme Inhibition | 29 | 57 nM | [2] |
| CHO-K1 Cell Triglyceride Formation Assay | 29 | 0.5 µM | [2] | |
| 4,5-Diarylisoxazol-3-carboxylic acids | Cellular 5-LO Product Synthesis Inhibition | 39, 40 | 0.24 µM | [3] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Antiproliferative activity (BJAB cell line) | 14 | Potent | [4] |
| 3-Benzofurancarboxylic acid derivatives | Antimicrobial (Gram-positive bacteria) | III, IV, VI | 50 - 200 µg/mL | [5] |
| Antifungal (Candida strains) | VI, III | 100 µg/mL | [5] |
Experimental Protocols
General Synthesis of Isoxazole-5-Carboxylic Acids
A common method for the synthesis of isoxazole-5-carboxylic acids involves the hydrolysis of the corresponding ester precursor.
Protocol: Hydrolysis of Methyl 3-Methylisoxazole-5-carboxylate
-
Dissolution: Dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.[6]
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the reaction mixture.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Acidification: Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.[6]
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 35 mL).[6]
-
Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[6]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the desired 3-methylisoxazole-5-carboxylic acid.[6]
Caption: General workflow for the synthesis of isoxazole-5-carboxylic acids.
Biological Assays
Protocol: Xanthine Oxidase Inhibition Assay
-
Enzyme Preparation: Prepare a solution of xanthine oxidase from bovine milk in phosphate buffer (pH 7.5).
-
Substrate Preparation: Prepare a solution of xanthine in the same buffer.
-
Inhibitor Preparation: Dissolve the test compounds (e.g., 5-phenylisoxazole-3-carboxylic acid derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution.
-
-
Detection: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a xanthine oxidase inhibition assay.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed tumor cells (e.g., BJAB) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isoxazole-carboxylic acid derivatives stem from their ability to interact with various biological pathways.
Inhibition of Leukotriene Biosynthesis Pathway:
4,5-Diarylisoxazol-3-carboxylic acids are proposed to inhibit the biosynthesis of leukotrienes by targeting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that presents arachidonic acid to 5-lipoxygenase (5-LO), the key enzyme in the leukotriene pathway. By inhibiting FLAP, these compounds can effectively block the production of pro-inflammatory leukotrienes.
Caption: Inhibition of the leukotriene biosynthesis pathway.
Conclusion
The isoxazole-carboxylic acid scaffold represents a valuable starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including enzyme inhibition, anti-inflammatory, and antitumor effects. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive platform for medicinal chemists. Further exploration of the structure-activity relationships of isoxazole-carboxylic acid derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Derivatization of 3-Propylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-propylisoxazole-5-carboxylic acid, a common scaffold in medicinal chemistry. The following sections detail two primary derivatization pathways: amide bond formation and esterification. These methods are fundamental for creating compound libraries for structure-activity relationship (SAR) studies in drug discovery.
Amide Bond Formation via Amide Coupling
Amide coupling is a cornerstone reaction in medicinal chemistry, frequently utilized to synthesize biologically active molecules.[1][2] This process involves the activation of the carboxylic acid group to facilitate its reaction with a primary or secondary amine.[1][3]
Overview of Amide Coupling Reagents
A variety of coupling reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization.[1] Common reagents include carbodiimides (e.g., EDC, DCC) and phosphonium or aminium salts (e.g., HATU, HBTU).[1][2][4] Additives like HOBt are often used in conjunction with carbodiimides to improve efficiency and minimize side reactions.[5]
| Coupling Reagent/System | Base | Solvent | Temperature | Key Features |
| EDC / HOBt | DIPEA or Et3N | DMF or DCM | Room Temp | Widely used, good for a broad range of amines.[5] |
| HATU | DIPEA | DMF | Room Temp | Highly efficient, rapid reactions, suitable for less reactive amines.[2] |
| DCC / DMAP | - | DCM | 0°C to Room Temp | Effective, but the dicyclohexylurea byproduct can complicate purification.[6][7] |
| SOCl2 then Amine | Pyridine or Et3N | DCM or Toluene | 0°C to Room Temp | Two-step process via an acyl chloride intermediate, very reactive.[2][3][6] |
Experimental Protocol: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for Amide Synthesis.
Esterification
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester.[8] This derivatization is crucial for modifying the physicochemical properties of a molecule, such as solubility and cell permeability, which is particularly important in drug development.
Overview of Esterification Methods
Several methods exist for the esterification of carboxylic acids. The choice of method often depends on the stability of the starting materials and the desired scale of the reaction.
| Method | Reagent/Catalyst | Solvent | Temperature | Key Features |
| Fischer Esterification | Concentrated H2SO4 (catalyst) | Excess Alcohol | Reflux | A classic, acid-catalyzed method, best for simple alcohols.[8][9] |
| Steglich Esterification | DCC / DMAP | DCM | 0°C to Room Temp | Mild conditions, suitable for a wide range of alcohols, including sterically hindered ones.[7] |
| POCl3 Mediated | POCl3 | Alcohol | Room Temp to Reflux | An efficient method that works well for primary and secondary alcohols.[10] |
| Alkyl Halide Derivatization | Alkyl Bromide / K2CO3 / 18-Crown-6 | Acetone or ACN | 30°C to Reflux | Used for forming fluorescent esters for analytical purposes (HPLC).[11][12] |
Experimental Protocol: Steglich Esterification
This protocol provides a general procedure for the synthesis of an ester derivative of this compound using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Desired alcohol (1.2 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Caption: Derivatization Pathways.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: A Scalable and Efficient Synthesis of 3-Propylisoxazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Propylisoxazole-5-carboxylic acid is a key building block in medicinal chemistry, finding applications in the development of various therapeutic agents. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] This application note details a robust and scalable two-step protocol for the synthesis of this compound, designed for efficiency and reproducibility in a laboratory or pilot plant setting. The synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, followed by ester hydrolysis.[2][3]
Overall Reaction Scheme:
The synthesis proceeds in two main steps:
-
Cycloaddition: Reaction of pent-1-yne with ethyl 2-chloro-2-(hydroxyimino)acetate to form ethyl 3-propylisoxazole-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final product, this compound.
Experimental Protocols
Materials and Equipment:
-
Pent-1-yne
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH paper
-
Standard safety equipment (fume hood, safety glasses, gloves)
Step 1: Synthesis of Ethyl 3-propylisoxazole-5-carboxylate (Cycloaddition)
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pent-1-yne (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Reactant Addition: Cool the mixture to 0 °C using an ice bath. Prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.05 equivalents) in DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the crude ethyl 3-propylisoxazole-5-carboxylate from Step 1 in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid product under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Step 1: Cycloaddition | Step 2: Hydrolysis |
| Reactant 1 | Pent-1-yne | Ethyl 3-propylisoxazole-5-carboxylate |
| Molar Ratio (Reactant 1) | 1.0 eq | 1.0 eq |
| Reactant 2 | Ethyl 2-chloro-2-(hydroxyimino)acetate | Sodium Hydroxide (NaOH) |
| Molar Ratio (Reactant 2) | 1.05 eq | 2.5 eq |
| Solvent | Dichloromethane (DCM) | Ethanol/Water |
| Temperature | 0 °C to Room Temperature | Reflux (80-90 °C) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 85-95% (crude) | 90-98% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Reaction Pathway
References
Application Notes and Protocols for the Quantification of 3-Propylisoxazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-propylisoxazole-5-carboxylic acid in biological matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are described, along with comprehensive sample preparation procedures.
Introduction
This compound is a heterocyclic compound with potential applications in drug discovery and development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Accurate quantification of this compound in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines robust and reliable analytical methods for its determination in plasma and urine.
Analytical Methods
Two primary analytical methods are presented: an HPLC-UV method suitable for routine analysis and a more sensitive and selective LC-MS/MS method for trace-level quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is ideal for the quantification of this compound in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.
Experimental Protocol: HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 260 nm.
-
Run Time: 10 minutes.
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 7% |
| Accuracy (% Recovery) | 93 - 104% |
| Retention Time | Approximately 4.5 min |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity analysis, especially in complex biological matrices, LC-MS/MS is the method of choice. This is particularly relevant for studies requiring low limits of quantification.
Experimental Protocol: LC-MS/MS
-
Chromatographic System: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ system or equivalent with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B at 5.1 min, and re-equilibrate for 1.9 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Parameters (Hypothetical):
-
Precursor Ion (Q1): m/z 154.1
-
Product Ion (Q3): m/z 110.1 (corresponding to loss of CO₂)
-
Collision Energy (CE): -15 eV
-
Declustering Potential (DP): -40 V
-
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 4%, Inter-day: < 6% |
| Accuracy (% Recovery) | 96 - 103% |
| Retention Time | Approximately 2.8 min |
Sample Preparation Protocols
Proper sample preparation is critical to remove interferences and concentrate the analyte. Two common techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are detailed below.
Liquid-Liquid Extraction (LLE) from Plasma/Urine
Protocol:
-
To 200 µL of plasma or urine in a microcentrifuge tube, add an internal standard.
-
Acidify the sample by adding 20 µL of 1 M HCl to protonate the carboxylic acid group.[1]
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) from Plasma
Protocol:
-
Pre-treat Sample: To 500 µL of plasma, add an internal standard and 500 µL of 2% phosphoric acid. Vortex to mix.
-
Condition Cartridge: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: General workflow for the quantification of this compound.
References
Application Notes and Protocols for Assay Development with 3-propylisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-propylisoxazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative. Structurally, it comprises a central isoxazole ring, a propyl group conferring hydrophobicity, and a carboxylic acid group that can act as a hydrogen bond donor and acceptor. This structural motif, particularly the acidic head group and a hydrophobic tail, is characteristic of ligands for nuclear receptors and certain G-protein coupled receptors (GPCRs). A typical peroxisome proliferator-activated receptor (PPAR) agonist, for instance, consists of a hydrophobic tail, a polar head (often a carboxylic acid), and a linker.[1]
These application notes provide a framework for developing assays to characterize the biological activity of this compound, with a primary focus on its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and the G-protein coupled receptor GPR84, both of which are known to bind carboxylic acid-containing ligands.
Potential Biological Targets and Assay Principles
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three identified subtypes: PPARα, PPARγ, and PPARβ/δ.[1][2] They play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] PPARs are significant targets for drugs treating metabolic diseases.[1] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
-
Principle of PPAR Activation Assay: A common method to assess PPAR activation is a cell-based reporter gene assay.[3] In this system, cells are engineered to express a specific human PPAR subtype and a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. If this compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, leading to a measurable signal (e.g., light output from luciferase).[3][5]
G-protein Coupled Receptor 84 (GPR84)
GPR84 is a Gαi-coupled receptor primarily expressed in immune cells like monocytes, macrophages, and neutrophils.[6][7] It is activated by medium-chain fatty acids (MCFAs) and its expression is often upregulated during inflammation.[6][7][8] Activation of GPR84 can lead to immune cell chemotaxis, phagocytosis, and inflammatory responses.[6][8]
-
Principle of GPR84 Activation Assay: The activation of the Gαi-coupled GPR84 can be measured using a [³⁵S]GTPγS binding assay.[8] When an agonist binds to the receptor, it catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi subunit. The amount of bound radioactivity is proportional to the extent of receptor activation.[8] Functional cellular responses, such as chemotaxis, can also be quantified.[8]
Experimental Protocols
Protocol 1: PPARα/γ/δ Luciferase Reporter Gene Assay
This protocol is designed to determine if this compound can activate PPAR subtypes.
Materials:
-
HEK293T or other suitable mammalian cells.
-
Expression plasmids for human PPARα, PPARγ, or PPARβ/δ.
-
RXR expression plasmid.
-
PPRE-driven luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE]).
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Lipofectamine 3000 or other transfection reagent.
-
DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
Known PPAR agonists as positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ).
-
Dual-Luciferase Reporter Assay System.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: For each well, prepare a transfection mix containing the PPAR expression plasmid (e.g., 50 ng), RXR expression plasmid (25 ng), PPRE-luciferase reporter (100 ng), and Renilla luciferase control plasmid (10 ng) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with 100 µL of fresh DMEM containing 10% charcoal-stripped FBS.
-
Compound Treatment: Prepare serial dilutions of this compound and positive controls in the appropriate medium. Add the compounds to the cells. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for another 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Discard the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit. Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Protocol 2: GPR84 [³⁵S]GTPγS Binding Assay
This protocol measures the direct activation of the GPR84 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human GPR84 (e.g., CHO-GPR84 or HEK293-GPR84).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
This compound (dissolved in DMSO).
-
Known GPR84 agonist as a positive control (e.g., 6-n-octylaminouracil, 6-OAU).[8]
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer.
-
20 µL of GPR84-expressing cell membranes (5-10 µg protein).
-
10 µL of GDP (final concentration 10 µM).
-
10 µL of this compound or control compounds at various concentrations.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Add 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from total binding. Express the data as a percentage of the stimulation observed with a maximal concentration of a positive control. Determine the EC₅₀ and Emax values from dose-response curves.
Data Presentation
Quantitative data should be summarized for clear comparison. Below are template tables to be populated with experimental results.
Table 1: PPAR Activation Profile of this compound
| PPAR Subtype | EC₅₀ (µM) | Max Fold Activation (vs. Vehicle) | Positive Control | Positive Control EC₅₀ (µM) |
|---|---|---|---|---|
| PPARα | User Data | User Data | GW7647 | User Data |
| PPARγ | User Data | User Data | Rosiglitazone | User Data |
| PPARβ/δ | User Data | User Data | GW501516 | User Data |
Table 2: GPR84 Activity Profile of this compound
| Assay Type | Parameter | Value (µM) | Positive Control | Positive Control Value (µM) |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ | User Data | 6-OAU | User Data |
| Emax (%) | User Data | 6-OAU | 100% |
| Chemotaxis | EC₅₀ | User Data | 6-OAU | User Data |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PPAR signaling pathway and a general experimental workflow for target validation.
References
- 1. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 3-Propylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Anti-Inflammatory Drug Discovery
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and steric properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for designing targeted therapeutics.[4] In the realm of anti-inflammatory drug discovery, isoxazole derivatives have demonstrated significant potential, with notable examples including the selective COX-2 inhibitor, valdecoxib.[1] The isoxazole moiety often serves as a bioisosteric replacement for other functional groups, enhancing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][4]
This application guide focuses on the utility of a specific, functionalized isoxazole, 3-propylisoxazole-5-carboxylic acid , as a versatile starting material for the synthesis of novel anti-inflammatory agents. The presence of the carboxylic acid at the 5-position provides a convenient handle for derivatization, most commonly through the formation of amides, which can lead to compounds with a diverse range of biological activities. The 3-propyl group can contribute to the molecule's lipophilicity and may play a role in its interaction with hydrophobic pockets in target enzymes.
Synthetic Pathways and Methodologies
The primary synthetic strategy for leveraging this compound in the development of anti-inflammatory agents involves the derivatization of the carboxylic acid group to form a library of amides. This approach is well-established in medicinal chemistry for enhancing the biological activity of carboxylic acid-containing scaffolds.
General Workflow for the Synthesis of 3-Propylisoxazole-5-carboxamides
The conversion of this compound to its corresponding carboxamides is typically achieved through a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Caption: General synthetic workflow for 3-propylisoxazole-5-carboxamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound may be commercially available, a general synthetic route starting from simpler precursors is outlined below, based on established methods for isoxazole synthesis. One common approach is the [3+2] cycloaddition reaction.
Materials:
-
Valeraldehyde
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium bicarbonate)
-
An alkyne with a carboxylate group or a precursor (e.g., ethyl propiolate)
-
Solvents (e.g., ethanol, water, dichloromethane)
Procedure:
-
Preparation of the Nitrile Oxide Precursor: In a round-bottom flask, dissolve valeraldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium bicarbonate. Stir the mixture at room temperature for 2-4 hours to form the corresponding aldoxime.
-
In Situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the aldoxime, add a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like dichloromethane at 0°C to generate the hydroximoyl chloride in situ.
-
Cycloaddition with Alkyne: Slowly add ethyl propiolate to the reaction mixture. Then, add a base (e.g., triethylamine) dropwise to facilitate the in-situ generation of the nitrile oxide and subsequent [3+2] cycloaddition. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, ethyl 3-propylisoxazole-5-carboxylate, is purified by column chromatography.
-
Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of 3-Propylisoxazole-5-carboxamides via Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
A desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
A tertiary amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or DMF.
-
Addition of Reagents: Add the desired amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt or DMAP (0.1-0.2 equivalents).
-
Base Addition: Add the tertiary amine base (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-propylisoxazole-5-carboxamide derivative.
| Reactant | Role | Typical Equivalents |
| This compound | Starting Material | 1.0 |
| Amine (R¹R²NH) | Nucleophile | 1.1 |
| EDC | Coupling Agent | 1.2 |
| HOBt/DMAP | Catalyst | 0.1 - 0.2 |
| Triethylamine/DIPEA | Base | 2.0 |
Table 1: Typical Reagent Stoichiometry for Amide Coupling Reactions.
Biological Evaluation of Synthesized Compounds
The synthesized 3-propylisoxazole-5-carboxamide derivatives should be subjected to a battery of in vitro and in vivo assays to determine their anti-inflammatory potential.
In Vitro Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] The synthesized compounds can be screened for their ability to inhibit ovine or human COX-1 and COX-2 isozymes using commercially available assay kits. This will determine their potency (IC50 values) and selectivity.
-
Cytokine Release Assays: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory cascade. The ability of the compounds to inhibit the release of these cytokines from lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) can be quantified using ELISA.[2][6]
In Vivo Assays
-
Carrageenan-Induced Paw Edema in Rodents: This is a standard and widely used model for acute inflammation.[7] The synthesized compounds are administered to rodents (rats or mice) prior to the injection of carrageenan into the paw. The reduction in paw volume (edema) is measured over time and compared to a control group and a standard drug (e.g., indomethacin or celecoxib).
Mechanism of Action and Structure-Activity Relationships (SAR)
The anti-inflammatory activity of 3-propylisoxazole-5-carboxamide derivatives is likely to be mediated through the inhibition of key inflammatory pathways.
Caption: Potential mechanism of action via COX inhibition.
The structure of the amine coupled to the this compound core will significantly influence the biological activity. Structure-Activity Relationship (SAR) studies are crucial to optimize the anti-inflammatory potency and selectivity. Key modifications to explore include:
-
Nature of the Amine: Aromatic, heteroaromatic, and aliphatic amines can be used to probe different binding interactions with the target protein.
-
Substitution on Aromatic Rings: Electron-donating or electron-withdrawing groups on any aromatic moieties can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity.
-
Introduction of Additional Functional Groups: Incorporating groups capable of forming hydrogen bonds or other specific interactions can enhance potency and selectivity.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward derivatization of its carboxylic acid group into a diverse library of amides, coupled with established in vitro and in vivo screening methods, provides a robust platform for the discovery of new drug candidates. The isoxazole scaffold, with its favorable physicochemical properties, continues to be a cornerstone in the development of targeted therapies for inflammatory diseases.
References
- 1. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
Application Notes and Protocols for 3-Propylisoxazole-5-Carboxylic Acid: A Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a key component in a variety of compounds demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The structural diversity of isoxazole derivatives allows for the fine-tuning of their therapeutic effects.[4][5][6] This document outlines the potential applications and detailed experimental protocols to evaluate the antimicrobial efficacy of 3-propylisoxazole-5-carboxylic acid.
Potential Antimicrobial Applications
Based on the known bioactivity of isoxazole derivatives, this compound is a candidate for investigation against a variety of microbial pathogens. Isoxazole-containing compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][7][8]
Potential applications for investigation include:
-
Broad-spectrum antibacterial agent: Against common pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).
-
Antifungal agent: Against yeasts and molds like Candida albicans and Aspergillus niger.
-
Adjuvant therapy: In combination with existing antibiotics to potentially overcome resistance mechanisms.
Data Presentation: Antimicrobial Susceptibility
Quantitative data from antimicrobial susceptibility testing should be organized for clear interpretation and comparison. The following table provides a template for summarizing results.
| Microorganism | Strain ID | Method | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Positive Control (MIC/Zone) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | Ciprofloxacin | |||
| Bacillus subtilis | ATCC 6633 | Broth Microdilution | Ciprofloxacin | |||
| Escherichia coli | ATCC 25922 | Broth Microdilution | Ciprofloxacin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | Ciprofloxacin | |||
| Candida albicans | ATCC 10231 | Broth Microdilution | Fluconazole | |||
| Aspergillus niger | ATCC 16404 | Broth Microdilution | Fluconazole | |||
| Staphylococcus aureus | ATCC 25923 | Agar Well Diffusion | Ciprofloxacin | |||
| Escherichia coli | ATCC 25922 | Agar Well Diffusion | Ciprofloxacin |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Experimental Protocols
Synthesis of this compound
A general and established method for the synthesis of isoxazole-5-carboxylic acids involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.
Protocol:
-
Generation of Propionitrile Oxide:
-
Dissolve propanaldoxime in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a base (e.g., triethylamine) at 0°C.
-
The reaction generates propionitrile oxide in situ.
-
-
1,3-Dipolar Cycloaddition:
-
To the in situ generated propionitrile oxide, add ethyl propiolate (the dipolarophile).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Ester Hydrolysis:
-
Once the cycloaddition is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude ethyl 3-propylisoxazole-5-carboxylate in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
-
Workup and Purification:
-
Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Caption: Synthesis of this compound.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Protocol:
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of this diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
-
Agar Well Diffusion Assay
This is a preliminary method to screen for antimicrobial activity.[10][11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
-
Well Preparation:
-
Use a sterile cork borer to punch uniform wells into the agar.
-
-
Compound Addition:
-
Add a known volume (e.g., 50-100 µL) of a specific concentration of the this compound solution into each well.
-
Add a positive control antibiotic to one well and the solvent (e.g., DMSO) to another as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.[10]
-
Caption: Experimental workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action
While the specific mechanism for this compound is unknown, isoxazole derivatives can act through various pathways. Bacteriostatic agents typically inhibit protein synthesis or metabolic pathways, while bactericidal agents often target the cell wall or membrane.[13] A potential, hypothetical target for investigation could be the disruption of bacterial cell wall synthesis.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for Isoxazole Carboxylic Acid Derivatives in Agrochemical Research
Introduction
Isoxazole derivatives represent a significant class of heterocyclic compounds with broad applications in the agrochemical industry.[1][2][3] The inherent biological activity of the isoxazole scaffold has been leveraged to develop potent herbicides and fungicides.[1][4][5][6] Carboxylic acid derivatives of isoxazoles, particularly isoxazole-5-carboxamides, have shown promising pre-emergent and post-emergent herbicidal activity against various weeds and notable fungicidal effects against several plant pathogens.[4][7][8] This document provides an overview of the application of 3-propylisoxazole-5-carboxylic acid and its derivatives in agrochemical research, including generalized experimental protocols and potential mechanisms of action based on related isoxazole compounds.
Due to the limited publicly available data specifically for this compound, the information presented herein is largely based on studies of structurally similar isoxazole derivatives, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides.[7][9] Researchers should consider these protocols and notes as a foundational guide for initiating studies with this compound and its derivatives.
Data Presentation
The following tables summarize quantitative data for representative isoxazole derivatives from agrochemical research. This data is intended to provide a reference for the potential efficacy of this class of compounds.
Table 1: Herbicidal Activity of an Isoxazole Derivative
| Compound | Target Enzyme | EC50 Value (µM) | Target Weed(s) | Reference |
| II-05 (ring-opening product of I-05) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.05 | Echinochloa crusgalli, Abutilon theophrasti | [9][10] |
Table 2: Fungicidal Activity of an Isoxazole Pyrazole Carboxylate
| Compound | Target Fungi | EC50 Value (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [11][12] |
| Alternaria porri | 2.24 | [12] | |
| Marssonina coronaria | 3.21 | [12] | |
| Cercospora petroselini | 10.29 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Alkylisoxazole-5-Carboxylic Acid Derivatives (Amides)
This protocol describes a general method for the synthesis of isoxazole carboxamides, which can be adapted for this compound.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
An appropriate amine (e.g., substituted benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired isoxazole carboxamide.
-
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)
This protocol outlines a method to assess the pre- and post-emergent herbicidal activity of test compounds.
Materials:
-
Seeds of target weed species (e.g., Portulaca oleracea, Abutilon theophrasti)[9]
-
Pots or trays with sterile soil mix
-
Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant
-
Control solution (solvent and surfactant only)
-
Positive control herbicide (e.g., butachlor)[9]
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Pre-emergent Application:
-
Sow seeds of the target weed species in pots.
-
Prepare different concentrations of the test compound solution.
-
Evenly spray the soil surface with the test solutions, control solution, and positive control.
-
Place the pots in a growth chamber.
-
After a set period (e.g., 14-21 days), assess the percentage of inhibition of seed germination and seedling growth compared to the control.
-
-
Post-emergent Application:
-
Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Spray the foliage of the seedlings evenly with the test solutions, control solution, and positive control.
-
Return the pots to the growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of injury or growth reduction compared to the control.
-
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the fungicidal activity of a compound against various plant pathogenic fungi.
Materials:
-
Cultures of target fungi (e.g., Alternaria alternata, Botrytis cinerea, Fusarium culmorum)[6][8]
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound solution at various concentrations to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C) in the dark.
-
After a period of incubation (e.g., 3-7 days), when the mycelium in the control plate has reached a significant size, measure the diameter of the fungal colony on all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity [scielo.org.mx]
- 9. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 3-Propylisoxazole-5-Carboxylic Acid for In Vitro Studies
Abstract
This comprehensive guide provides a detailed framework for the formulation of 3-propylisoxazole-5-carboxylic acid, a representative poorly soluble carboxylic acid, for use in a variety of in vitro studies. Recognizing the absence of specific physicochemical data for this compound, this document emphasizes a systematic, first-principles approach to formulation development. It equips researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to establish a robust and reproducible formulation strategy. The protocols detailed herein are designed to ensure compound solubilization while minimizing artifacts from excipients, thereby maintaining the integrity and reliability of experimental outcomes.
Introduction: The Formulation Challenge of Novel Carboxylic Acids
This compound is a small organic molecule featuring a carboxylic acid group, which is critical for its potential biological activity but also presents significant formulation challenges. Like many carboxylic acids, it is anticipated to have low aqueous solubility at physiological pH.[1][2] The carboxylic acid moiety, with an estimated pKa between 4 and 5, will be predominantly ionized (deprotonated) in typical cell culture media (pH ~7.4), which can further complicate solubility and membrane permeability.[1][3]
Improper formulation can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration assessment, and solvent-induced cytotoxicity, all of which compromise the validity of in vitro data.[4] Therefore, a systematic and well-documented formulation strategy is not merely a preliminary step but a cornerstone of rigorous scientific investigation. This guide will walk the user through a logical workflow, from initial solubility assessment to the preparation of final assay-ready solutions, ensuring scientific integrity at every stage.
Physicochemical Properties and Stability Considerations
-
Acidity (pKa): Simple carboxylic acids typically exhibit a pKa in the range of 4-5.[1] This means that at a neutral pH of 7.0, the compound will be over 99% in its ionized, carboxylate form. This deprotonated form may have different solubility characteristics than the protonated form.
-
Isoxazole Ring Stability: The isoxazole ring is generally a stable aromatic system.[5] However, the N-O bond can be susceptible to cleavage under certain conditions, such as exposure to strong bases or prolonged UV irradiation.[6][7] Studies on the related drug leflunomide show that isoxazole ring opening is more rapid under basic conditions (pH 10) and at higher temperatures (37°C) compared to neutral or acidic pH.[6] Therefore, prolonged storage in basic aqueous solutions should be avoided.
These characteristics underscore the need for careful pH control and consideration of the compound's ionization state during formulation.
A Systematic Approach to Formulation Development
The primary goal is to achieve a stable, homogenous solution of this compound at the desired concentration for the in vitro assay, with a final solvent concentration that is non-toxic to the cells.
Caption: Formulation development workflow for this compound.
Experimental Protocols
Protocol 1: Initial Solubility Assessment
Rationale: This initial screen is crucial to identify the most effective and least-toxic solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common starting point due to its broad solubilizing power.[8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several sterile microcentrifuge tubes.
-
To the first tube, add a small, measured volume of DMSO to achieve a high target concentration (e.g., 20 µL to 1 mg for a 50 mg/mL concentration).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles against a light source.
-
If not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be attempted, but be mindful of potential degradation.[9]
-
If the compound dissolves, record the concentration. If not, add another measured volume of solvent and repeat steps 3-5 until a clear solution is achieved.
-
Repeat the process for other solvents like ethanol to compare efficacy.
-
Record the results in a table for easy comparison.
Data Presentation: Solubility Screening Results
| Solvent | Max. Achieved Concentration (mg/mL) | Max. Achieved Concentration (mM) | Observations |
| DMSO | User-determined | User-determined | e.g., Clear solution after vortexing |
| Ethanol | User-determined | User-determined | e.g., Required sonication to dissolve |
| PBS (pH 7.4) | User-determined | User-determined | e.g., Insoluble |
(Note: The molecular weight of this compound, C7H9NO3, is 155.15 g/mol . Use this to convert mg/mL to mM.)
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Rationale: Preparing a concentrated stock solution in 100% DMSO allows for the addition of a minimal volume to the final assay, thereby keeping the final DMSO concentration below cytotoxic levels.[10] Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[11]
Materials:
-
This compound (MW: 155.15 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Sterile, single-use aliquot tubes
Procedure:
-
Calculation: To make a 10 mM stock solution, you need 1.5515 mg of the compound per 1 mL of DMSO.
-
Mass (mg) = 10 mmol/L * 155.15 g/mol * 0.001 L = 1.5515 mg
-
-
Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO. Cap the vial tightly and vortex until the solid is completely dissolved. Use sonication if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store tightly sealed at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11] Keep desiccated to prevent moisture absorption by the hygroscopic DMSO.
Protocol 3: Preparation of Final Working Solutions for Cell-Based Assays
Rationale: The most critical step is the dilution of the DMSO stock into the aqueous assay medium. Rapid dilution can cause the compound to precipitate. A stepwise dilution process is recommended.[11] The final DMSO concentration must be kept low, ideally ≤0.5%, and a vehicle control containing the same final DMSO concentration must be included in all experiments.[10][12]
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Sterile cell culture medium (or appropriate aqueous buffer)
-
Sterile polypropylene tubes
Procedure (Example for a 10 µM final concentration):
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Pipette 990 µL of cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution directly into the medium and immediately vortex thoroughly.
-
This intermediate solution now contains 1% DMSO.
-
-
Final Dilution: Further dilute the 100 µM intermediate solution to the final desired concentration. For a 10 µM final solution, perform a 1:10 dilution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
The final concentration of the compound is 10 µM, and the final DMSO concentration is now 0.1%, which is well-tolerated by most cell lines.[12]
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO (without the compound). For this example, the vehicle control would also contain 0.1% DMSO.
Data Presentation: Recommended Final DMSO Concentrations
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |
| General Cell-Based Assays | ≤ 0.5% | Minimizes cytotoxicity for most immortalized cell lines.[10] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity.[10] |
| High-Throughput Screening | 0.1% - 1% | Concentration should be optimized and kept consistent across all plates. |
Alternative Formulation Strategy: Cyclodextrins
Rationale: If the compound precipitates from DMSO upon aqueous dilution or if even low DMSO concentrations affect the experimental system, cyclodextrins offer an alternative. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14]
Caption: Encapsulation of a drug molecule within a cyclodextrin host.
Protocol Sketch:
-
Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is common).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture, often overnight, to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution can then be used for experiments. The concentration of the dissolved compound should be confirmed analytically (e.g., by HPLC-UV).
Quality Control and Best Practices
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your assay.
-
pH Measurement: For concentrated aqueous formulations, measure the final pH to ensure it is within the acceptable range for your assay.
-
Sterility: Prepare solutions under sterile conditions (e.g., in a laminar flow hood) and use sterile-filtered solvents and buffers for cell-based assays.
-
Documentation: Meticulously document every step of the formulation process, including solvent lot numbers, compound mass, final concentrations, and storage conditions.
Conclusion
The successful formulation of this compound for in vitro studies hinges on a systematic approach that begins with a thorough solubility assessment and culminates in a carefully prepared, low-solvent working solution. By understanding the compound's inherent chemical properties and the potential pitfalls of solvent-based formulations, researchers can develop a robust protocol that ensures accurate and reproducible results. The methods described in this guide provide a solid foundation for achieving this goal, thereby enabling the reliable evaluation of this and other novel chemical entities in a research setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Propylisoxazole-5-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-propylisoxazole-5-carboxylic acid. The synthesis typically proceeds via a two-step process: a 1,3-dipolar cycloaddition to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: 1,3-Dipolar Cycloaddition for Ethyl 3-Propylisoxazole-5-carboxylate
Q1: What are the primary synthesis routes for the isoxazole ring in this context?
A1: The most common and versatile method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For the synthesis of ethyl 3-propylisoxazole-5-carboxylate, this involves the reaction of propanenitrile oxide (generated in situ from butanal oxime) with ethyl propiolate.
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in this step are common and can often be attributed to several factors:
-
Inefficient Nitrile Oxide Generation: The conversion of the starting aldoxime (butanal oxime) to propanenitrile oxide may be incomplete. Ensure the chosen base (e.g., triethylamine) is of high purity and appropriate for the reaction.[1]
-
Nitrile Oxide Dimerization: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[3][4] To minimize this, try adding the nitrile oxide precursor slowly to the reaction mixture to keep its instantaneous concentration low.[4] Using a slight excess of the alkyne (ethyl propiolate) can also favor the desired cycloaddition over dimerization.[4]
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role.[1] Overly high temperatures can accelerate the rate of dimerization.[1] It is crucial to optimize the temperature to balance the reaction rate and minimize side product formation.
Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
A3: The 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne can potentially yield two regioisomers (3,5- and 3,4-disubstituted isoxazoles). While reactions with terminal alkynes are generally highly regioselective, yielding the 3,5-disubstituted product, deviations can occur.[4] Regioselectivity is governed by both electronic and steric factors of the reactants.[4] The use of certain catalysts, such as copper(I), has been shown to favor the formation of specific regioisomers.[4]
Step 2: Hydrolysis of Ethyl 3-Propylisoxazole-5-carboxylate
Q4: What are the standard methods for hydrolyzing the ethyl ester to the carboxylic acid?
A4: The most common method for hydrolyzing the ethyl ester precursor is heating it under reflux with a dilute alkali solution, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[5] This process, known as saponification, is generally irreversible and allows for easier product separation compared to acid-catalyzed hydrolysis.[5] Following the reaction, acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.
Q5: The hydrolysis of my ester is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
A5: Incomplete hydrolysis is a frequent issue. To address this, you can:
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.
-
Increase the Amount of Base: Using a larger excess of the base (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like tetrahydrofuran (THF) or methanol can improve solubility and reaction rate.[6]
Q6: My final carboxylic acid product is impure, showing a broad melting point. What are the likely impurities?
A6: A broad melting point suggests the presence of impurities. Besides unreacted ester, potential impurities could include:
-
Side-products from the cycloaddition step: If not fully removed, these will carry through to the final product.
-
Decarboxylation product: Isoxazole carboxylic acids can undergo decarboxylation, especially if exposed to high temperatures for prolonged periods.
Ensure thorough purification of the intermediate ester and avoid excessive heat during the final workup and drying steps.
Data Summary: Reaction Condition Optimization
The following table summarizes general conditions that can be optimized for the two key steps in the synthesis of this compound, based on analogous isoxazole syntheses.
| Step | Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| 1. Cycloaddition | Base | Triethylamine (Et3N) | NaHCO3 | N,N-Diisopropylethylamine (DIPEA) | [1][2] |
| Solvent | Chloroform | Ethyl Acetate | Dichloromethane (DCM) | [7][8] | |
| Temperature | 0 °C to Room Temp | Room Temperature | Reflux | [2][4] | |
| 2. Hydrolysis | Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) | Potassium Carbonate (K2CO3) | [5][9] |
| Solvent System | Ethanol/Water | THF/Water | Methanol/Water | [6][9] | |
| Temperature | Reflux | Room Temperature (extended time) | Microwave (180 °C) | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Propylisoxazole-5-carboxylate (General Procedure)
-
In a round-bottom flask, dissolve ethyl propiolate (1.0 equivalent) in a suitable solvent such as chloroform.
-
Add butanal oxime (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of triethylamine (1.2 equivalents) in the same solvent to the reaction mixture over 1-2 hours with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-propylisoxazole-5-carboxylate.
Protocol 2: Synthesis of this compound (General Procedure)
-
Dissolve ethyl 3-propylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.[5]
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.[6]
-
Heat the mixture to reflux and stir until the starting material is no longer visible by TLC (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visual Guides
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in the cycloaddition step.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Propylisoxazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-propylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2][3][4][5]
-
Recrystallization: For solid crude products, recrystallization is a powerful method to achieve high purity by exploiting differences in solubility between the desired compound and impurities.
-
Column Chromatography: Silica gel column chromatography can be employed for separating the target compound from impurities with different polarities.[6]
Q2: My crude product is an oil/gum. How should I proceed with purification?
A2: If your crude product is not a solid, direct recrystallization is not feasible. You should first attempt purification using acid-base extraction to remove a significant portion of impurities. Following the extraction and isolation of the product, it may solidify. If it remains an oil, column chromatography is the recommended next step.
Q3: I performed an ester hydrolysis to synthesize the carboxylic acid. What is a likely major impurity?
A3: A common impurity following the hydrolysis of the corresponding ester (e.g., ethyl 3-propylisoxazole-5-carboxylate) is the unreacted starting ester.[7] This impurity is less polar than the carboxylic acid and can typically be identified by a higher Rf value on a TLC plate.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp and well-defined melting point range suggests high purity. A broad melting point often indicates the presence of impurities.[7]
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and assessing the purity of the final compound.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low recovery of product after acidification. | Incomplete extraction into the aqueous basic layer. | - Ensure the aqueous base (e.g., NaHCO3 or NaOH solution) is in stoichiometric excess. - Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous layer. |
| Incomplete precipitation upon acidification. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) by testing with pH paper.[8] - Cool the aqueous layer in an ice bath to decrease the solubility of the carboxylic acid. | |
| Product is more soluble in water than expected. | - If precipitation is minimal, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. | |
| An emulsion forms during extraction. | The organic and aqueous layers have similar densities. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer. - Allow the mixture to stand for a longer period. - Gently swirl or stir the mixture instead of vigorous shaking. |
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for carboxylic acids include ethanol, methanol, or mixtures with water.[9] |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product. - Cool the solution in an ice bath to further decrease solubility. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of the pure compound if available. |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Streaking or tailing of the product spot on TLC and poor separation on the column. | The polar carboxylic acid group is interacting strongly and irreversibly with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.[10][11] This suppresses the ionization of the carboxylic acid, making it less polar and reducing its interaction with the silica gel.[10][11] |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Co-elution of impurities with the product. | The polarity of the impurity is very similar to the product. | - Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. - If the impurity is the starting ester, a less polar eluent should allow for its separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 1M sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate).
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while neutral impurities (like unreacted ester) will remain in the lower organic layer.
-
Extraction: Drain the lower organic layer. Re-extract the organic layer with the aqueous base one or two more times to ensure complete extraction of the acid.
-
Combine and Wash: Combine all aqueous layers in a clean flask or beaker. Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2 (check with pH paper). The this compound should precipitate as a solid.
-
Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid precipitates (or for higher recovery): Extract the acidified aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, water, or a mixture). Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during isoxazole synthesis, particularly via 1,3-dipolar cycloaddition of nitrile oxides and alkynes, and condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Issue 1: Low or No Yield of the Desired Isoxazole Product
-
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
-
Answer: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can be attributed to several factors. A primary cause is often the inefficient generation or decomposition of the nitrile oxide intermediate.[1] Nitrile oxides are unstable and can readily undergo side reactions, such as dimerization, if not consumed by the dipolarophile.[1][2]
Troubleshooting Steps:
-
In Situ Generation of Nitrile Oxide: To minimize decomposition and dimerization, generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[2] Common methods include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[2]
-
Choice of Oxidizing Agent: When preparing nitrile oxides from aldoximes, the choice of oxidizing agent is critical. Reagents such as N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are effective.[1] A greener protocol using NaCl/Oxone for the oxidation of aldoximes has also demonstrated good to excellent yields.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aldoxime and alkyne, as impurities can interfere with the reaction.
-
Reaction Conditions: Optimize the reaction temperature. Lower temperatures can sometimes suppress the rate of nitrile oxide dimerization more than the desired cycloaddition.[3] The choice of solvent can also impact reactant solubility and reaction rates.[4]
-
Issue 2: Formation of Furoxan Byproducts
-
Question: I am observing a significant amount of furoxan (a nitrile oxide dimer) in my reaction mixture. How can I minimize its formation?
-
Answer: Furoxan formation is the most common side reaction in isoxazole synthesis involving nitrile oxides, arising from their dimerization.[1][3]
Mitigation Strategies:
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[3]
-
Excess Alkyne: Using a molar excess of the alkyne can help to outcompete the dimerization reaction.[3]
-
Optimized Temperature: As mentioned previously, lowering the reaction temperature can often reduce the rate of dimerization.[3]
-
Issue 3: Formation of Regioisomers
-
Question: My reaction is producing a mixture of isoxazole isomers. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine.[5] Regioselectivity is governed by both electronic and steric factors of the reactants.[3]
Methods to Control Regioselectivity:
-
Catalysis: For 1,3-dipolar cycloadditions, the use of catalysts can direct the reaction towards a specific regioisomer. Copper(I) and Ruthenium(II) catalysts are known to promote the formation of certain isomers.[3] For instance, copper(I)-catalyzed reactions often favor 3,5-disubstituted isoxazoles.[3]
-
Substituent Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne play a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder one approach, thereby favoring the formation of the less sterically crowded isomer.[3]
-
Solvent and Lewis Acids (for condensation reactions): In the synthesis from β-enamino diketones and hydroxylamine, the regiochemistry can be controlled by the choice of solvent, the use of pyridine, or the addition of a Lewis acid like BF₃·OEt₂.[5]
-
Quantitative Data on Side Reactions
The extent of side product formation is highly dependent on the specific substrates and reaction conditions. However, the following table summarizes general trends and potential impacts on yield.
| Side Reaction | Common Cause | Potential Impact on Main Product Yield | Mitigation Strategy |
| Furoxan Dimerization | High concentration of nitrile oxide, high temperature | Can significantly reduce the yield, becoming the major product in the absence of a reactive dipolarophile. | In situ generation, slow addition of nitrile oxide, excess dipolarophile, lower temperature. |
| Isomer Formation | Use of unsymmetrical alkynes or 1,3-dicarbonyls | The desired isomer may be the minor product, leading to low isolated yields and difficult purification. | Use of catalysts (e.g., Cu(I), Ru(II)), strategic placement of bulky or electron-withdrawing groups. |
| Decomposition of Reactants | Harsh reaction conditions (e.g., high temperature, strong base/acid) | Leads to a general decrease in overall yield and the formation of multiple uncharacterized byproducts. | Use of milder reaction conditions, protection of sensitive functional groups.[4] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve the aldoxime and alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regioselective Isoxazole Synthesis from a β-Enamino Diketone
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole.[3]
-
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve the β-enamino diketone in acetonitrile in a reaction vessel.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Cool the mixture and slowly add boron trifluoride diethyl etherate.
-
Stir the reaction at the appropriate temperature (optimization may be required) and monitor for completion.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the product via recrystallization or column chromatography.
-
Visual Guides
References
troubleshooting regioselectivity in the synthesis of 3,5-disubstituted isoxazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of 3,5-disubstituted isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: Achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles is a common challenge. The outcome of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is influenced by several factors, including electronic and steric effects of the substituents, as well as the reaction conditions.[1] Here are several strategies to enhance the regioselectivity towards the desired 3,5-isomer:
-
Catalyst Selection: The use of certain metal catalysts can significantly direct the regioselectivity.
-
Copper(I) Catalysts: Copper(I)-catalyzed cycloadditions are widely reported to favor the formation of 3,5-disubstituted isoxazoles.[1][2]
-
Ruthenium(II) Catalysts: Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers and can be effective for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[1][3]
-
-
Substituent Effects:
-
Electronic Properties: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, yielding 3,5-disubstituted isoxazoles.[1] Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[1]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can sterically hinder one reaction pathway, thereby favoring the formation of the less sterically crowded regioisomer.[1]
-
-
Reaction Conditions:
Below is a diagram illustrating the general troubleshooting workflow for poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am observing significant formation of furoxan (nitrile oxide dimer) byproducts in my reaction. What steps can I take to minimize this side reaction?
A2: Furoxan formation is a common side reaction that occurs due to the dimerization of the nitrile oxide intermediate.[1] To favor the desired cycloaddition with the alkyne and minimize dimerization, consider the following strategies:
-
Slow Addition of Nitrile Oxide Precursor: If you are not generating the nitrile oxide in situ from an aldoxime, a slow, controlled addition of the nitrile oxide precursor to the reaction mixture containing the alkyne is recommended. This maintains a low instantaneous concentration of the nitrile oxide, thereby reducing the rate of dimerization.[1]
-
Use of Excess Alkyne: Employing a molar excess of the alkyne can help to outcompete the nitrile oxide dimerization reaction. However, this approach may not be cost-effective for large-scale syntheses.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of the dimerization side reaction more significantly than the rate of the desired cycloaddition.[1]
-
In Situ Generation of Nitrile Oxide: Generating the nitrile oxide in situ in the presence of the alkyne is a highly effective method to minimize dimerization. Common methods for in situ generation include the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides.[6]
The following diagram illustrates the competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Isoxazole Synthesis via Nitrile Oxide Cycloaddition
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of nitrile oxide precursors during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are nitrile oxides and why are they used in isoxazole synthesis?
A1: Nitrile oxides are reactive intermediates with the general structure R-C≡N⁺-O⁻. They are classified as 1,3-dipoles and are highly valuable in organic synthesis for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, through a process called 1,3-dipolar cycloaddition.[1][2] This reaction is a powerful tool for creating these important structural motifs found in many biologically active compounds and natural products.[1]
Q2: What is the primary challenge when working with nitrile oxides?
A2: The main challenge is their inherent instability.[3][4] Most nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[3][5] This dimerization competes with the desired cycloaddition reaction with an alkene or alkyne, often leading to low yields of the target isoxazole or isoxazoline.[3]
Q3: How can I prevent the dimerization of my nitrile oxide?
A3: The most effective strategy to minimize dimerization is to generate the nitrile oxide in situ at a low concentration in the presence of the dipolarophile (the alkene or alkyne).[3][4] This allows the nitrile oxide to be trapped by the dipolarophile as it is formed, reducing the likelihood of it reacting with itself. Slow addition of the precursor or reagent can also help maintain a low instantaneous concentration of the nitrile oxide.[3]
Q4: Are all nitrile oxides equally unstable?
A4: No, the stability of a nitrile oxide is influenced by steric and electronic factors.[6] Sterically hindered nitrile oxides, such as those with bulky groups near the nitrile oxide functionality (e.g., 2,4,6-trimethylbenzonitrile oxide), are significantly more stable and less prone to dimerization.[6][7] Aromatic nitrile oxides are generally more stable than aliphatic ones.[6]
Q5: What are the common precursors for generating nitrile oxides?
A5: Common and stable precursors for the in situ generation of nitrile oxides include:
-
Aldoximes: These are readily available and can be oxidized to nitrile oxides using various reagents.[8][9][10]
-
Hydroxamoyl chlorides: Dehydrochlorination of these compounds with a base is a classic method for nitrile oxide generation.[1][11]
-
Nitroalkanes: Dehydration of primary nitroalkanes can produce nitrile oxides.[11][12]
-
O-Silylated hydroxamic acids: These are stable, crystalline precursors that generate nitrile oxides under mild conditions.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your isoxazole synthesis experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no yield of the desired isoxazole/isoxazoline. | 1. Dimerization of the nitrile oxide: This is the most common side reaction, leading to the formation of furoxans.[3][5] | a. In situ generation: Ensure you are generating the nitrile oxide slowly in the presence of your dipolarophile.[3][4] b. Slow addition: If using a pre-formed precursor, add it slowly to the reaction mixture.[3] c. Temperature control: Cooling the reaction may suppress the dimerization rate.[3] |
| 2. Decomposition of the nitrile oxide: Nitrile oxides can be thermally unstable. | a. Optimize temperature: Avoid unnecessarily high reaction temperatures.[13] | |
| 3. Inefficient generation of the nitrile oxide: The chosen precursor or reagent may not be effective under your reaction conditions. | a. Choice of reagent: Experiment with different oxidants (for aldoximes) or bases (for hydroxamoyl chlorides).[4] See the "Comparison of Methods for In Situ Nitrile Oxide Generation" table below. b. Reagent quality: Ensure your reagents are pure and active. | |
| 4. Poor reactivity of the dipolarophile: The alkene or alkyne may not be reactive enough to trap the nitrile oxide efficiently. | a. Increase concentration: Use a slight excess of the dipolarophile.[5] b. Electronic effects: Consider the electronic nature of your dipolarophile. Electron-deficient or strained alkenes/alkynes are often more reactive. | |
| Formation of multiple regioisomers. | 1. Lack of regioselectivity in the cycloaddition: The electronics of the nitrile oxide and dipolarophile can lead to the formation of both 3,4- and 3,5-disubstituted isoxazoles. | a. Solvent effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents.[5] b. Catalyst: The use of catalysts, such as copper(I), can sometimes direct the regioselectivity.[14] |
| Reaction is sluggish or does not go to completion. | 1. Low reaction temperature: The activation energy for the cycloaddition may not be overcome. | a. Increase temperature: Cautiously increase the reaction temperature while monitoring for decomposition or side product formation.[5] |
| 2. Poor solubility of reactants: One or more components may not be fully dissolved in the chosen solvent. | a. Solvent screening: Test different solvents or solvent mixtures to ensure all reactants are in solution. |
Data Presentation
Table 1: Comparison of Methods for In Situ Nitrile Oxide Generation from Aldoximes
| Precursor | Reagent/Conditions | Solvent | Yield (%) | Reference |
| Benzaldoxime | t-BuOI / 2,6-lutidine | Dioxane | 88 | [13][15] |
| Various Aldoximes | NaCl / Oxone | Not specified | 63-81 | [8][9] |
| Various Aldoximes | NaCl / Oxone / Na₂CO₃ (Ball-milling) | Solvent-free | up to 86 | [16] |
| Various Aldoximes | [Bis(trifluoroacetoxy)iodo]benzene | CH₂Cl₂/MeOH | High | [10][17] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using tert-Butyl Hypoiodite (t-BuOI)
This protocol is adapted from the work of Minakata et al.[15]
-
Preparation of the t-BuOI reagent: In a reaction vessel under an inert atmosphere, dissolve sodium iodide (NaI, 1.1 mmol) in the chosen solvent (e.g., dioxane). Cool the solution to 0 °C. Add tert-butyl hypochlorite (t-BuOCl, 1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to generate t-BuOI in situ.
-
Cycloaddition: To the freshly prepared t-BuOI solution, add the aldoxime (1.0 mmol), the alkene or alkyne (1.2 mmol), and a base such as 2,6-lutidine (1.2 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone
This "green" protocol is based on the method reported by Jamison and co-workers.[8][9]
-
Reaction Setup: To a solution of the aldoxime (1.0 mmol) and the alkene or alkyne (1.5 mmol) in a suitable solvent (e.g., acetonitrile/water mixture), add sodium chloride (NaCl, 1.2 mmol) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 0.6 mmol).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for isoxazole synthesis via in situ nitrile oxide generation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. sciforum.net [sciforum.net]
Technical Support Center: Optimization of Reaction Conditions for 3-Propylisoxazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-propylisoxazole-5-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this isoxazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and versatile method for synthesizing this compound involves a two-step process. The first step is a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, typically yielding an ester precursor, ethyl 3-propylisoxazole-5-carboxylate.[1] This is followed by the hydrolysis of the ester to the desired carboxylic acid.
Q2: I am observing a low yield in the 1,3-dipolar cycloaddition step. What are the potential reasons?
A2: Low yields in the cycloaddition step can be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can undergo dimerization to form furoxans as a major side reaction.[2] Additionally, the reaction conditions, such as the choice of base, solvent, and temperature, may not be optimal for the specific substrates. In situ generation of the nitrile oxide is a common strategy to minimize dimerization.[2]
Q3: During the hydrolysis of the ester to the carboxylic acid, my reaction is incomplete, or I am seeing significant byproduct formation. What could be the cause?
A3: Incomplete hydrolysis can occur due to insufficient base, short reaction times, or low reaction temperatures. A common byproduct is the unreacted ester, which can be identified by its higher Rf value on a TLC plate compared to the more polar carboxylic acid product.[3] Degradation of the isoxazole ring can also occur under harsh basic conditions or at elevated temperatures, potentially leading to ring-opening byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the final carboxylic acid can be challenging. Standard methods include recrystallization from a suitable solvent system. An alternative and often effective method is to convert the carboxylic acid to its salt form for purification, followed by regeneration of the free acid by acidification.[4] For the intermediate ester, flash column chromatography is a common and effective purification technique.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 3-Propylisoxazole-5-carboxylate in the Cycloaddition Reaction
Symptoms:
-
Low isolated yield of the desired isoxazole ester.
-
Presence of significant amounts of byproducts, particularly furoxans.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Nitrile Oxide Dimerization | - Generate the nitrile oxide in situ in the presence of the alkyne (ethyl pentynoate). - Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a mild base or the oxidation of aldoximes.[2] |
| Suboptimal Reaction Conditions | - Base Selection: Triethylamine (Et3N) is commonly used, but other non-nucleophilic organic bases can be screened. - Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Test a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile). - Temperature Control: The reaction is often performed at room temperature, but gentle heating may improve the rate. However, be cautious as higher temperatures can promote side reactions. |
| Impure Starting Materials | - Ensure the purity of the starting materials, particularly the alkyne and the precursor for the nitrile oxide. |
Issue 2: Incomplete Hydrolysis of Ethyl 3-Propylisoxazole-5-carboxylate
Symptoms:
-
Presence of the starting ester in the final product, confirmed by TLC or NMR.
-
Difficulty in isolating the pure carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Insufficient Base | - Increase the molar excess of the base (e.g., NaOH or LiOH). Typically, 2-3 equivalents are used. |
| Short Reaction Time | - Extend the reaction time and monitor the progress by TLC until the starting ester spot disappears completely. |
| Low Reaction Temperature | - While often performed at room temperature, gentle heating (e.g., 40-50 °C) can drive the reaction to completion. Avoid excessive heat to prevent degradation. |
| Poor Solubility | - If the ester has poor solubility in the aqueous base, a co-solvent such as THF or methanol can be added to improve miscibility. |
Issue 3: Formation of Impurities During Synthesis
Symptoms:
-
Multiple spots on the TLC plate of the crude product.
-
Broad melting point of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Side Reactions in Cycloaddition | - As mentioned, furoxan formation from nitrile oxide dimerization is a common side reaction. Optimize for in situ generation.[2] |
| Product Degradation | - Isoxazole rings can be sensitive to harsh acidic or basic conditions.[1] Use mild conditions during workup and purification. - The carboxylic acid may undergo decarboxylation at high temperatures. Avoid excessive heating during solvent removal and drying. |
| Unreacted Starting Materials | - Ensure accurate stoichiometry and allow for sufficient reaction time in both steps. |
Data Presentation: Optimization of Reaction Conditions
The following tables present illustrative data for the optimization of the two key reaction steps. This data is intended as a guideline for experimental design.
Table 1: Illustrative Optimization of the 1,3-Dipolar Cycloaddition for Ethyl 3-Propylisoxazole-5-carboxylate Synthesis
| Entry | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 24 | 65 |
| 2 | Triethylamine | Tetrahydrofuran | 25 | 24 | 72 |
| 3 | Triethylamine | Acetonitrile | 25 | 24 | 68 |
| 4 | Diisopropylethylamine | Tetrahydrofuran | 25 | 24 | 75 |
| 5 | Triethylamine | Tetrahydrofuran | 40 | 12 | 70 |
| 6 | Diisopropylethylamine | Tetrahydrofuran | 40 | 12 | 78 |
Table 2: Illustrative Optimization of the Hydrolysis of Ethyl 3-Propylisoxazole-5-carboxylate
| Entry | Base | Equivalents of Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 2.0 | Methanol/Water (1:1) | 25 | 18 | 85 |
| 2 | NaOH | 3.0 | Methanol/Water (1:1) | 25 | 12 | 92 |
| 3 | LiOH | 2.0 | Tetrahydrofuran/Water (2:1) | 25 | 18 | 90 |
| 4 | LiOH | 3.0 | Tetrahydrofuran/Water (2:1) | 25 | 12 | 95 |
| 5 | NaOH | 3.0 | Methanol/Water (1:1) | 40 | 4 | 94 |
| 6 | LiOH | 3.0 | Tetrahydrofuran/Water (2:1) | 40 | 3 | 96 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Propylisoxazole-5-carboxylate
This protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazole-4-carboxylic esters.
Materials:
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Butanal oxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl pentynoate
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve butanal oxime (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
To the resulting suspension, add ethyl pentynoate (1.2 eq.) followed by the dropwise addition of triethylamine (1.5 eq.) over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 3-propylisoxazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 3-Propylisoxazole-5-carboxylate to this compound
Materials:
-
Ethyl 3-propylisoxazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 3-propylisoxazole-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (3.0 eq.) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cycloaddition step.
References
Technical Support Center: C-H Activation of Isoxazoles
Welcome to the technical support center for the C-H activation of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the C-H activation of isoxazoles.
Issue 1: Poor Regioselectivity (Mixture of C3, C4, and C5-functionalized products)
Controlling the site of C-H activation on the isoxazole ring is a primary challenge. The electronic and steric properties of the isoxazole substrate, the choice of catalyst, ligands, and reaction conditions all play a crucial role in determining the regiochemical outcome.
-
Possible Cause 1: Inappropriate Catalyst System. Different metal catalysts exhibit different selectivities. For instance, rhodium catalysts may favor activation at a different position compared to palladium catalysts.
-
Solution: Screen different catalyst systems. For C5-arylation, palladium catalysts are often employed. For other positions, rhodium or ruthenium catalysts might be more effective. The choice of ligand is also critical; bulky ligands can sterically hinder certain positions, thus favoring others.
-
-
Possible Cause 2: Lack of a Directing Group or Ineffective Directing Group. In many C-H activation reactions, a directing group is necessary to guide the catalyst to a specific C-H bond. The inherent directing ability of the isoxazole nitrogen and oxygen atoms can lead to a mixture of products.[1]
-
Solution: Introduce a suitable directing group on the isoxazole substrate. Common directing groups include amides, carboxylic acids, and pyridyl groups. The choice of directing group can significantly influence the regioselectivity. For instance, a directing group at the C3 position will likely favor C4-functionalization.
-
-
Possible Cause 3: Unoptimized Reaction Conditions. Solvents and bases can significantly influence the regioselectivity of C-H activation.
-
Solution: Perform a systematic optimization of reaction conditions. Polar aprotic solvents like DMF or DMA can favor different regioisomers compared to nonpolar solvents like toluene. The choice of base is also crucial; for example, in directed ortho-metalation, less sterically hindered bases like n-BuLi may favor one position, while more hindered bases like LDA could favor another.[1]
-
Issue 2: Low or No Yield of the Desired Product
Low yields are a common problem in C-H activation reactions, which can be attributed to several factors.
-
Possible Cause 1: Catalyst Deactivation/Poisoning. The nitrogen atom of the isoxazole ring can coordinate strongly to the metal catalyst, leading to catalyst deactivation or "poisoning".[2]
-
Solution: Increase the catalyst loading. Using a higher concentration of the catalyst can sometimes overcome the poisoning effect. Alternatively, the use of additives that can pre-activate the catalyst or prevent strong coordination with the substrate can be beneficial.
-
-
Possible Cause 2: N-O Bond Cleavage. The N-O bond in the isoxazole ring is relatively weak and can undergo cleavage under harsh reaction conditions, especially in the presence of transition metal catalysts.[3][4] This leads to undesired side products and reduces the yield of the desired functionalized isoxazole.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature or using a less reactive catalyst might prevent the cleavage of the N-O bond. Monitoring the reaction closely and stopping it once the starting material is consumed can also minimize the formation of degradation products.
-
-
Possible Cause 3: Suboptimal Reaction Conditions. Factors such as temperature, reaction time, and the choice of oxidant can significantly impact the yield.
-
Solution: Systematically optimize the reaction parameters. A screening of different solvents, bases, and oxidants (in cases of oxidative C-H activation) should be performed. For example, silver salts are common oxidants in rhodium-catalyzed reactions, and their stoichiometry can be critical.[5]
-
Issue 3: Poor Substrate Scope and Functional Group Tolerance
C-H activation reactions can be sensitive to the electronic and steric nature of the substituents on the isoxazole ring and the coupling partner.
-
Possible Cause 1: Harsh Reaction Conditions. High temperatures and strong bases can lead to the decomposition of sensitive functional groups.
-
Solution: Explore milder reaction conditions. The use of more active catalysts that can operate at lower temperatures can improve functional group tolerance. The development of methods that use weaker bases is also an active area of research.
-
-
Possible Cause 2: Steric Hindrance. Bulky substituents on the isoxazole ring or the coupling partner can prevent the reaction from proceeding efficiently.
-
Solution: Modify the substrate to reduce steric hindrance if possible. Alternatively, a different catalytic system with a smaller ligand might be more effective.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C4 position of an isoxazole?
A1: C4-functionalization is often challenging due to the electronic properties of the isoxazole ring. One effective strategy is to use a directing group at the C3 or C5 position. For example, a carboxylic acid group at the C4 position can act as a traceless directing group for functionalization at the C5 position, and similar strategies can be devised for C4 functionalization.
Q2: What is the role of additives like silver salts in Rh(III)-catalyzed C-H activation?
A2: In many Rh(III)-catalyzed C-H activation cycles, the active catalyst is a cationic Rh(III) species. Silver salts, such as AgSbF₆ or AgOAc, are often used as additives to abstract a halide ligand from the rhodium precursor, generating the active cationic catalyst. They can also act as oxidants in some catalytic cycles.[6]
Q3: Can I perform C-H activation on isoxazoles without a directing group?
A3: Yes, direct C-H activation of isoxazoles without an external directing group is possible. In such cases, the regioselectivity is governed by the inherent electronic and steric properties of the isoxazole ring and the reaction conditions. For example, palladium-catalyzed direct arylation often occurs selectively at the C5 position.[7]
Q4: What are some common side reactions to look out for?
A4: Besides the desired C-H functionalization, several side reactions can occur. The most common is the cleavage of the N-O bond, leading to various decomposition products.[3][4] Homocoupling of the coupling partner is another potential side reaction. Dimerization of the isoxazole starting material can also be observed under certain conditions.
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of Isoxazoles
| Catalyst System | Position | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | C5 | Aryl Iodide | K₂CO₃ | DMA | 120 | 50-85 | Shigenobu et al. |
| [RhCp*Cl₂]₂ / AgSbF₆ | C4 | Aryl Boronic Acid | NaOAc | DCE | 100 | 60-90 | Ackermann et al. |
| RuCl₂(p-cymene)₂ / K₂CO₃ | C3 | Aryl Halide | K₂CO₃ | NMP | 130 | 45-75 | Dixneuf et al. |
| Pd(OAc)₂ / PCy₃ | C5 | Aryl Bromide | K₃PO₄ | Toluene | 110 | 70-95 | Fagnou et al. |
Note: This table is a representative summary based on literature data and specific yields will vary depending on the exact substrates and conditions used.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-Arylation of 3-Methylisoxazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-methylisoxazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMA (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methylisoxazole.
Visualizations
Caption: Troubleshooting workflow for low yield in isoxazole C-H activation.
Caption: Decision tree for achieving regioselective C-H activation of isoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 7. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Propylisoxazole-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-propylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of an ester precursor, such as ethyl or methyl 3-propylisoxazole-5-carboxylate. This is commonly accomplished through a 1,3-dipolar cycloaddition reaction between pentanenitrile oxide (the nitrile oxide derived from valeraldoxime) and an propiolate ester. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: My hydrolysis of the ester precursor to the carboxylic acid is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is a common issue. To address this, you can try the following:
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]
-
Increase the amount of base: You can increase the equivalents of the base used for hydrolysis, such as sodium hydroxide or lithium hydroxide.[1]
-
Ensure adequate temperature: The reaction may require heating to proceed to completion. Refluxing the reaction mixture is a common practice.[1]
-
Improve solubility: Adding a co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the ester in the reaction medium, facilitating hydrolysis.[1][2]
Q3: I am observing a byproduct with a higher Rf value on my TLC plate during the workup of the carboxylic acid. What could it be?
A byproduct with a higher Rf value is less polar than your desired carboxylic acid. The most probable candidate is the unhydrolyzed ester precursor (e.g., ethyl 3-propylisoxazole-5-carboxylate).[1] To confirm, you can compare its Rf value with that of the starting ester. If it is indeed the unhydrolyzed ester, refer to the troubleshooting steps for incomplete hydrolysis (Q2).
Q4: The yield of my this compound is low, and the product has a broad melting point. What are the potential causes?
Low yields and a broad melting point suggest the presence of impurities.[1] Besides the unreacted ester, other possible impurities could include:
-
Starting materials from the initial isoxazole ring formation step.
-
Side-products from competing reaction pathways, such as the dimerization of the nitrile oxide to form a furoxan.[3][4]
-
Decarboxylation product: Isoxazole carboxylic acids can undergo decarboxylation to yield 3-propylisoxazole, particularly if exposed to high temperatures for extended periods.[1][5]
To improve purity and yield, ensure complete conversion at each synthetic step and optimize your purification protocol. This may involve recrystallization from a suitable solvent system or column chromatography.[1]
Q5: How can I minimize the formation of furoxan (nitrile oxide dimer) during the cycloaddition reaction?
Furoxan formation is a common side reaction when the concentration of the dipolarophile (the alkyne) is low or the nitrile oxide is highly reactive towards self-condensation.[4] To minimize this:
-
In situ generation of the nitrile oxide: Generate the nitrile oxide in the presence of the alkyne. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis of the ester precursor. | - Extend reaction time for hydrolysis. - Increase equivalents of base. - Ensure adequate reaction temperature (reflux if necessary). - Use a co-solvent (THF, methanol) to improve solubility.[1] |
| Formation of furoxan (nitrile oxide dimer) during cycloaddition. | - Generate the nitrile oxide in situ by slow addition of the oxidizing agent in the presence of the alkyne.[4] | |
| Product degradation (decarboxylation). | - Avoid excessive heat during workup, purification, and drying.[5] | |
| Presence of Multiple Impurities in the Final Product | Incomplete reaction in either the cycloaddition or hydrolysis step. | - Monitor each reaction step by TLC to ensure complete conversion of starting materials. |
| Inefficient purification. | - Optimize the extraction process by carefully controlling the pH during the acid-base washes. - Perform multiple recrystallizations from different solvent systems. - Utilize column chromatography with a carefully selected eluent system.[1] | |
| Streaking or Tailing of the Carboxylic Acid Spot on TLC Plate | The carboxylic acid is ionized on the silica gel. | - Add a small amount of acetic acid to the eluent system to suppress ionization and obtain a well-defined spot. |
| Hydrolysis of the Ester Group During Cycloaddition or Workup | Presence of water under acidic or basic conditions. | - Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - During workup, use a neutral wash (e.g., brine) and avoid strong acids or bases if the ester is sensitive.[3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific experimental setups. It is adapted from the synthesis of 3-methylisoxazole-5-carboxylic acid.[2]
Step 1: Synthesis of Ethyl 3-Propylisoxazole-5-carboxylate (Illustrative)
This step involves the 1,3-dipolar cycloaddition of pentanenitrile oxide with ethyl propiolate. The nitrile oxide is generated in situ from valeraldoxime.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To a round bottom flask equipped with a magnetic stirrer, add a solution of ethyl 3-propylisoxazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Addition of Base: Subsequently, add a solution of sodium hydroxide in water dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon). Monitor the reaction progress by TLC.
-
Workup - Acidification: Upon completion of the reaction, transfer the mixture to a separatory funnel. Adjust the pH to approximately 2 by the addition of 1 N hydrochloric acid.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Washing: Combine the organic phases and wash with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to afford this compound. The product may be a solid and can often be used without further purification.[2]
| Parameter | Value (for 3-methyl analogue) | Reference |
| Starting Ester | Methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) | [2] |
| Base | Sodium hydroxide (465 mg, 11.6 mmol) | [2] |
| Solvents | Tetrahydrofuran (2.0 mL), Water (2 mL), Methanol (4 mL) | [2] |
| Reaction Time | 18 - 20 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 90% (for 3-methylisoxazole-5-carboxylic acid) | [2] |
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: A logical workflow for troubleshooting synthesis issues.
Workup Procedure for this compound
Caption: A flowchart of the workup procedure.
References
Technical Support Center: Production of 3-Propylisoxazole-5-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-propylisoxazole-5-carboxylic acid.
Troubleshooting Guide
Scaling up the production of this compound can introduce several challenges not always apparent at the lab scale. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Scale-up Considerations |
| Low Yield of Isoxazole Intermediate | - Dimerization of Nitrile Oxide: Formation of furoxan or other dimers is a common side reaction, especially at higher concentrations.[1][2] - Slow Reaction Rate: Insufficient temperature or catalyst activity. - Decomposition of Reactants or Products: Instability under reaction conditions. | - Slow Addition: Add the nitrile oxide precursor or the reagent for its in-situ generation slowly to the dipolarophile solution.[1] - Excess Dipolarophile: Use a slight excess of the alkyne.[2] - Temperature Optimization: Lower the temperature to reduce dimerization, but ensure the cycloaddition rate is still practical.[1][2] - Catalyst Screening: For catalyzed reactions, screen different catalysts and loadings. | - Heat Transfer: Ensure efficient heat dissipation to control exothermic dimerization. - Mixing: Vigorous and efficient mixing is crucial to maintain low local concentrations of the nitrile oxide. |
| Formation of Regioisomers | - Lack of Regiocontrol in Cycloaddition: The 1,3-dipolar cycloaddition can sometimes yield a mixture of 3,4- and 3,5-disubstituted isoxazoles.[3] | - Catalyst Control: Copper(I) or Ruthenium(II) catalysts can enhance regioselectivity towards the 3,5-disubstituted isomer.[1] - Substituent Effects: Modify the electronic properties of the alkyne if possible. | - Catalyst Cost and Recovery: The economic viability of using a catalyst at scale needs to be assessed. |
| Incomplete Hydrolysis of Ester | - Steric Hindrance: The ester group might be sterically hindered. - Insufficient Reaction Time or Temperature: The hydrolysis conditions may not be harsh enough. - Base/Acid Incompatibility: The chosen base or acid might not be effective or could cause degradation. | - Stronger Conditions: Use a stronger base (e.g., NaOH, KOH) or acid (e.g., HCl) and increase the temperature.[4] - Co-solvents: Use a co-solvent like THF or methanol to improve solubility.[5] - Alternative Reagents: Consider reagents like TMSOK for hydrolysis.[4] | - Work-up and Purification: Neutralization of large quantities of acid or base can be challenging. - Product Isolation: Ensure the carboxylic acid product is stable under the work-up conditions. |
| Product Purity Issues | - Side-product Formation: Unreacted starting materials, dimers, or isomers. - Degradation during Work-up: The isoxazole ring can be sensitive to strong acidic or basic conditions.[4] | - Optimized Reaction Conditions: Refine reaction parameters to minimize side reactions. - Careful Work-up: Use pH-neutral washes if the product is sensitive.[6] - Recrystallization/Chromatography: Develop a robust purification method. | - Chromatography at Scale: Column chromatography can be expensive and time-consuming at a large scale; prioritize developing a crystallization protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and versatile method is the 1,3-dipolar cycloaddition of a propyl-substituted nitrile oxide with an alkyne containing a carboxylate or a precursor group, followed by hydrolysis.[2] The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroxamoyl chloride.
Q2: How can I minimize the formation of the furoxan dimer during the cycloaddition step?
A2: Furoxan formation results from the dimerization of the nitrile oxide.[1] To minimize this, you can:
-
Maintain a low concentration of the nitrile oxide: This is achieved by the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne.[1]
-
Use a stoichiometric excess of the alkyne: This helps to trap the nitrile oxide as it is formed.[2]
-
Optimize the reaction temperature: Lowering the temperature can often disfavor the dimerization reaction more than the desired cycloaddition.[2]
Q3: My hydrolysis of the ethyl 3-propylisoxazole-5-carboxylate is sluggish. What can I do?
A3: If you are experiencing incomplete hydrolysis, consider the following:
-
Increase the concentration of the base or acid and/or increase the reaction temperature .[4]
-
Improve solubility: Use a co-solvent such as THF or methanol to ensure the ester is fully dissolved in the reaction medium.[5]
-
Change the hydrolysis reagent: If standard conditions fail, reagents like trimethylsilanolate (TMSOK) can be effective.[4]
Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cycloaddition?
A4: The formation of regioisomers can be a challenge in 1,3-dipolar cycloadditions.[3] To improve regioselectivity for the desired 3,5-disubstituted isoxazole, you can:
-
Employ a catalyst: Copper(I) and Ruthenium(II) catalysts have been shown to direct the regioselectivity of the cycloaddition.[1]
-
Modify the alkyne: The electronic and steric properties of the substituents on the alkyne can influence the regiochemical outcome.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Propylisoxazole-5-carboxylate
This protocol describes the in-situ generation of propyl nitrile oxide from pentanal oxime and its 1,3-dipolar cycloaddition with ethyl propiolate.
Materials:
-
Pentanal oxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve pentanal oxime (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve ethyl propiolate (1.2 eq) in EtOAc.
-
To the ethyl propiolate solution, add TEA (1.5 eq).
-
Slowly add the hydroxamoyl chloride solution from step 4 to the ethyl propiolate/TEA mixture at room temperature over 2-3 hours using a syringe pump.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-propylisoxazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 3-Propylisoxazole-5-carboxylate
Materials:
-
Ethyl 3-propylisoxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve ethyl 3-propylisoxazole-5-carboxylate (1.0 eq) in a mixture of MeOH and water.
-
Add a solution of NaOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for production issues.
Caption: Key parameter relationships in isoxazole synthesis.
References
analytical challenges in characterizing 3-propylisoxazole-5-carboxylic acid
Welcome to the technical support center for the analytical characterization of 3-propylisoxazole-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many heterocyclic carboxylic acids, this compound can be susceptible to degradation under certain conditions. Key concerns include decarboxylation (loss of CO2) at elevated temperatures and potential hydrolytic ring opening if exposed to strong acids or bases for prolonged periods.[1][2] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[2]
Q2: Which analytical techniques are most suitable for characterizing this compound?
A2: A combination of techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation.[3][4]
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is ideal for assessing purity and quantifying the compound.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but often requires derivatization to increase the volatility of the carboxylic acid.[6]
-
Infrared (IR) Spectroscopy is useful for identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[7]
Q3: Why is my compound showing poor solubility?
A3: this compound is a polar molecule with a carboxylic acid group, making it soluble in many polar organic solvents like methanol, ethyl acetate, and THF.[8] Its solubility in non-polar solvents is limited. For aqueous solutions, its solubility is pH-dependent; it is more soluble in basic solutions where it forms a carboxylate salt.
Troubleshooting Guides
Synthesis and Purification
Q: My final product has a low yield and a broad melting point. What are the potential impurities?
A: A broad melting point and low yield typically indicate the presence of impurities.[1] Common impurities can include:
-
Unhydrolyzed Ester Precursor : If the synthesis involves the hydrolysis of an ester (e.g., ethyl 3-propylisoxazole-5-carboxylate), incomplete reaction is a common issue.[1] This impurity will be less polar than the desired acid.
-
Unreacted Starting Materials : Depending on the synthetic route, residual starting materials from the initial isoxazole ring formation may persist.[1]
-
Side-Products : Competing reaction pathways could lead to the formation of isomeric or degradation products.[1]
-
Decarboxylation Product : Exposure to excessive heat can cause the loss of CO₂, resulting in 3-propylisoxazole.[2]
Q: What is the most effective method for purifying the crude product?
A: A standard and effective method for purifying carboxylic acids is through acid-base extraction, followed by recrystallization.[9][10] This exploits the acidic nature of the compound to separate it from neutral or basic impurities.
Chromatographic Analysis
Q: I am observing significant peak tailing in my reverse-phase HPLC analysis. How can I fix this?
A: Peak tailing for carboxylic acids in RP-HPLC is often caused by the interaction of the ionized carboxylate form with residual silanols on the silica-based column. To resolve this, you need to suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of your compound. Adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid to the mobile phase is a standard practice.[5]
Q: My compound lacks a strong UV chromophore, leading to poor sensitivity in HPLC-UV. What are my alternatives?
A: If UV sensitivity is low, consider the following options:
-
Mass Spectrometry (LC-MS) : This is a highly sensitive and selective detection method that does not rely on a chromophore.[11]
-
Fluorescence Derivatization : You can derivatize the carboxylic acid group with a fluorescent tag prior to HPLC analysis.[11][12][13] This significantly enhances detection sensitivity.
-
Use a Lower Wavelength : While not ideal, analyzing at lower UV wavelengths (e.g., 200-220 nm) may provide a better signal, but baseline noise will also increase.
Spectroscopic Characterization
Q: The carboxylic acid proton signal in ¹H NMR is either very broad or completely absent. How can I confirm its presence?
A: The proton of a carboxylic acid is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent.[3] This exchange process often leads to significant peak broadening, sometimes to the point where the signal disappears into the baseline.[4]
-
Confirmation with D₂O : To confirm the presence of the -COOH proton, add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3][4]
Q: What are the expected characteristic signals in IR and NMR spectra?
A: The spectroscopic data for carboxylic acids are quite distinct. The table below summarizes the expected ranges.
Data and Protocols
Table 1: Typical Spectroscopic Data for Carboxylic Acids
| Technique | Functional Group | Characteristic Signal / Chemical Shift | Comments |
| IR Spectroscopy | O–H stretch | 2500–3300 cm⁻¹ | Very broad absorption due to hydrogen bonding.[4][7] |
| C=O stretch | 1710–1760 cm⁻¹ | Strong absorption. Position depends on dimerization and conjugation.[4][7] | |
| ¹H NMR | -COO–H | 10–13 ppm | Typically a broad singlet; its position is dependent on concentration and solvent.[3][14] |
| α-protons (-CH-COOH) | 2–3 ppm | Deshielded by the adjacent carbonyl group.[14] | |
| ¹³C NMR | -C OOH | 165–185 ppm | Downfield shift due to the electronegative oxygens.[3][4] |
Table 2: HPLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Ionization of carboxylic acid on the column. | Add 0.1% TFA or formic acid to the mobile phase to lower the pH. |
| Poor Retention | Compound is too polar for the column/mobile phase. | Use a more polar column (e.g., C8 or Cyano) or a less organic mobile phase. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents and flush the system thoroughly. |
| Low UV Signal | Weak chromophore in the molecule. | Switch to a more sensitive detector (e.g., MS) or use derivatization.[11] |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether.[9]
-
Base Extraction : Transfer the solution to a separatory funnel and extract it three times with a 1M aqueous solution of sodium hydroxide (NaOH). The carboxylate salt will move to the aqueous layer.[8]
-
Separation : Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.[9]
-
Acidification : Cool the combined aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. The purified carboxylic acid should precipitate as a solid.[8]
-
Isolation : Collect the solid product by vacuum filtration, washing it with cold deionized water to remove any inorganic salts.[9]
-
Drying : Dry the purified product under a vacuum to remove residual water and solvent.
Protocol 2: Standard HPLC Method for Purity Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 210 nm or Mass Spectrometry (ESI negative mode).
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation and D₂O Exchange
-
Sample Prep : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum. Identify the broad singlet suspected to be the -COOH proton, typically found between 10-13 ppm.[3]
-
D₂O Addition : Remove the NMR tube from the spectrometer, add one drop of deuterium oxide (D₂O), cap the tube, and shake gently to mix.
-
Final Spectrum : Re-acquire the ¹H NMR spectrum using the same parameters. The original -COOH signal should have disappeared or significantly diminished, confirming its identity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pragolab.cz [pragolab.cz]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Systems for 3-Propylisoxazole-5-Carboxylic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 3-propylisoxazole-5-carboxylic acid and its derivatives. As Senior Application Scientists, we understand that selecting the optimal solvent system is critical for reaction success, influencing everything from solubility and reaction rates to yield and purity. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
The information herein is based on established chemical principles for isoxazole carboxylic acids. While the specific substrate is this compound, the guidance is broadly applicable to related structures.
Section 1: General Solubility, Handling, and Stability
Before initiating any reaction, ensuring the proper dissolution and stability of your starting material is paramount. This section addresses foundational questions about handling this compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: The solubility of heteroaromatic carboxylic acids can be challenging. For this compound, solubility is dictated by the polar carboxylic acid group and the moderately nonpolar propyl-isoxazole core.
-
Polar Aprotic Solvents: These are often the best choice. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving both the polar and nonpolar components of the molecule. DMF is a workhorse solvent for many subsequent reactions, such as amide couplings.[1]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be effective, especially with gentle warming. THF is particularly useful as it is relatively easy to remove under vacuum.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can work, but solubility might be limited. They are often used in reactions where a non-polar, non-protic environment is required.
-
Alcohols: Methanol and ethanol can dissolve the acid, primarily due to hydrogen bonding. However, they are reactive solvents and should only be used when they are a reactant (e.g., in Fischer esterification) or if subsequent steps are compatible.
-
Aqueous Base: For workup or purification, deprotonating the carboxylic acid with a mild base (e.g., NaHCO₃, K₂CO₃) will render it highly soluble in water.
Solubility Reference Table
| Solvent | Type | Typical Use Cases | Notes |
| DMF, DMSO | Polar Aprotic | Amide coupling, Nucleophilic substitution | High boiling point, can be difficult to remove. |
| THF, Dioxane | Ethereal | General purpose, Grignard reactions | Can form peroxides; use fresh, stabilized solvent. |
| DCM, Chloroform | Chlorinated | Amide coupling, Esterification (non-protic) | Lower boiling points, easy to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | General purpose, Cycloadditions | Good balance of polarity and volatility.[2] |
| Methanol, Ethanol | Polar Protic | Fischer esterification, as a reactant | Can compete with other nucleophiles. |
| Toluene | Nonpolar | Water removal (Dean-Stark) | Good for higher temperature reactions. |
Q2: I'm observing decomposition of my starting material upon heating in certain solvents. What's happening?
A2: Isoxazole-5-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures. This is a known instability pathway for some heteroaromatic carboxylic acids.[3] The isoxazole ring itself can also be sensitive to harsh conditions.
-
Mechanism of Concern: The electron-withdrawing nature of the isoxazole ring can facilitate decarboxylation, especially when heated. The stability is highly dependent on the overall substitution pattern.
-
Solvent Choice to Mitigate Risk: Avoid high-boiling point solvents like DMSO or DMF if prolonged heating is required, unless the reaction is known to be robust. Opt for lower-boiling solvents like THF or DCM and run the reaction at reflux if necessary, which provides a natural temperature ceiling.
-
pH Control: Both strongly acidic and strongly basic conditions can promote degradation or ring-opening, particularly at higher temperatures.[4] Maintain a pH as close to neutral as possible during workups unless a pH swing is required for extraction.
Section 2: Optimizing Amide Coupling Reactions
The formation of an amide bond is one of the most common transformations for carboxylic acids. Solvent choice is critical for success.
Q3: My amide coupling reaction with HATU/DIPEA in DCM is sluggish and gives low yield. What solvent should I use instead?
A3: This is a classic issue. While Dichloromethane (DCM) is a common solvent for amide couplings, its lower polarity can be a significant drawback, especially if the amine starting material or the activated acid intermediate has poor solubility.[1][5]
The recommended solvent is N,N-Dimethylformamide (DMF). [1][6]
-
Why DMF is Superior:
-
Enhanced Solubility: DMF is a highly polar aprotic solvent that excels at dissolving the carboxylic acid, the amine, the coupling reagent (like HATU), and the hindered base (like DIPEA). This ensures all components are in the solution phase and available to react.
-
Stabilization of Intermediates: DMF can stabilize the charged intermediates formed during the activation of the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.
-
Higher Reaction Temperatures: Although many couplings run well at room temperature, DMF's higher boiling point allows for gentle heating if the reaction is slow, which is often not possible with low-boiling DCM.
-
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for amide coupling reactions.
Q4: Can you provide a reliable, step-by-step protocol for amide coupling using DMF?
A4: Certainly. This protocol uses HATU, a highly effective coupling reagent, in DMF.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq), and finally N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[6] The order of addition can be critical; adding the base last often initiates the reaction.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-16 hours. Look for the consumption of the limiting starting material.
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl) to remove excess amine and DIPEA, followed by saturated sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Section 3: Optimizing Esterification Reactions
Esterification is another key reaction. The optimal solvent system depends heavily on the chosen method.
Q5: I am trying to perform a Fischer esterification with ethanol, but the reaction is very slow and doesn't go to completion. How can I optimize this?
A5: The Fischer esterification is an equilibrium-limited reaction. To drive it to completion, you must address two key factors: catalysis and water removal.[8]
-
Solvent as Reagent: In this case, ethanol is both a solvent and a reactant. Using a large excess of ethanol will help push the equilibrium towards the product side (Le Châtelier's principle).
-
Catalysis: A strong acid catalyst is essential. While sulfuric acid (H₂SO₄) is common, alternatives like p-toluenesulfonic acid (PTSA) or acidic resins can also be used. The catalyst concentration is a key parameter to optimize.[8]
-
Water Removal: The reaction produces one equivalent of water. This water can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap is highly effective for continuous water removal, driving the reaction to completion. You would use the alcohol as a reagent in a solvent like toluene.
-
Drying Agents: Incorporating molecular sieves into the reaction mixture can also sequester the water as it is formed.
-
Q6: I need to perform an esterification under mild, non-acidic conditions. What solvent and reagents should I use?
A6: For acid-sensitive substrates, a carbodiimide-mediated coupling is the preferred method. This is mechanistically similar to amide coupling.
-
Recommended Reagents: Use a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[9]
-
Recommended Solvent System: Anhydrous Dichloromethane (DCM) is an excellent choice for this reaction. It is non-protic, preventing it from competing with the alcohol nucleophile, and it readily dissolves the reagents involved. Acetonitrile is another viable option.[9]
Experimental Protocol: EDC/DMAP-Mediated Esterification
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq).
-
Dissolution: Dissolve the components in anhydrous DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used; the EDC byproduct is water-soluble).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester via column chromatography.
Amide/Ester Synthesis Workflow
Caption: Common synthetic routes from the carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Xanthine Oxidase Inhibitory Potential of Isoxazole Carboxylic Acids: A Comparative Analysis
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition.[3]
Comparative Analysis of Xanthine Oxidase Inhibitors
This section presents a quantitative comparison of the inhibitory potency of various isoxazole carboxylic acid derivatives against xanthine oxidase, benchmarked against the widely used drugs Allopurinol and Febuxostat. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c) | Xanthine Oxidase | 0.13 | Allopurinol | 2.93 |
| 5-phenylisoxazole-3-carboxylic acid derivative | Xanthine Oxidase | Micromolar to submicromolar range | - | - |
| Allopurinol | Xanthine Oxidase | 2.84 - 2.93 | - | - |
| Febuxostat | Xanthine Oxidase | ~0.0018 | - | - |
Table 1: Comparison of IC50 values for various isoxazole carboxylic acid derivatives and standard drugs against xanthine oxidase.[4][5]
Structure-Activity Relationship of Isoxazole Derivatives
Studies on 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives have provided insights into their structure-activity relationships as xanthine oxidase inhibitors. For instance, the presence of a hydrophobic group on the nitrogen atom of the indole ring in 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives is crucial for their inhibitory potency against xanthine oxidase.[4] Molecular docking studies have suggested that these compounds can interact with key amino acid residues in the active site of xanthine oxidase.[4]
Experimental Protocols
A detailed methodology for a key experiment, the in vitro xanthine oxidase inhibition assay, is provided below. This spectrophotometric assay is commonly used to screen and characterize potential xanthine oxidase inhibitors.[3]
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 290-295 nm, allowing for its quantification using a spectrophotometer. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory effect of a test compound is measured by the reduction in the rate of uric acid formation.[2]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., isoxazole carboxylic acid derivative)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with the buffer to achieve desired concentrations.
-
Prepare a solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and vehicle (DMSO).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol at various concentrations.
-
-
Pre-incubation: Pre-incubate the assay plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).[6]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using a microplate reader.[2]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biochemical processes and experimental design, the following diagrams are provided.
Caption: Inhibition of the purine degradation pathway by Isoxazole Carboxylic Acid.
Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revistabionatura.com [revistabionatura.com]
A Comparative Guide to 3-Propylisoxazole-5-carboxylic Acid and Related Isoxazole Derivatives in the Context of PPAR Modulation
This guide provides an in-depth comparison of 3-propylisoxazole-5-carboxylic acid with key isoxazole derivatives. Our analysis is grounded in the established significance of the isoxazole scaffold in medicinal chemistry and its role as a versatile template for designing receptor modulators, particularly for the Peroxisome Proliferator-Activated Receptor (PPAR) family. We will explore how subtle structural modifications—altering substituent positions and types—can profoundly influence physicochemical properties and biological activity.
The isoxazole ring is a privileged structure in drug discovery, present in numerous approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive starting point for library development.[3] Specifically, isoxazole carboxylic acids fit the pharmacophore model for typical PPAR agonists, which consist of a polar acidic head group, a central linker (the isoxazole ring), and a hydrophobic tail.[3] This structural arrangement is critical for anchoring within the ligand-binding domain (LBD) of PPAR subtypes and initiating the downstream signaling cascade involved in lipid metabolism and glucose homeostasis.[2][3]
Profile of the Target Compound: this compound
While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structure allows for a robust, deductive analysis based on the well-understood chemistry of its analogs.
1.1. Chemical Structure
The structure features a carboxylic acid group at the 5-position, which is expected to serve as the primary binding motif (the polar head) for receptor interactions. The 3-position is occupied by a propyl group, a simple alkyl chain that acts as the hydrophobic tail.
Caption: Structure of this compound.
1.2. Proposed Synthesis Pathway
The most logical and widely used method for constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[4] This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. The synthesis of this compound would logically proceed via the saponification of an ester precursor, such as Ethyl 3-propylisoxazole-5-carboxylate.
References
- 1. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]
- 4. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Propylisoxazole-5-Carboxylic Acid Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-propylisoxazole-5-carboxylic acid analogs, delving into their structure-activity relationships (SAR). While direct, comprehensive SAR studies on the this compound scaffold are limited in publicly available literature, we can draw valuable insights from research on analogous isoxazole-based compounds with varied biological activities, including insecticidal and antitumor effects.
Comparative Analysis of Isoxazole Analog Activity
To understand the potential SAR of this compound analogs, we will examine data from closely related isoxazole and pyrazole carboxamide derivatives. The following table summarizes the biological activities of various analogs, highlighting the impact of structural modifications on their potency.
| Compound ID | Core Scaffold | Key Substituents | Biological Target/Activity | Potency (IC₅₀/EC₅₀/MIC) | Reference |
| IA-8 | Pyrazole-5-carboxamide | 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl), N-(4-fluorophenyl)-1-methyl | Insecticidal (against M. separate) | Comparable to Fluralaner | [1] |
| Compound 14 | 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid | Substituted thiazole and pyrazole rings | Antitumor (anti-proliferative against various cancer cell lines) | Potent activity, specific IC₅₀ values not detailed in abstract | [2] |
| Compound 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | Antitumor (antiproliferative against K563 leukemia cells) | Comparable to Dasatinib | [3] |
| Compound 9 | N,5-diphenyloxazole-2-carboxamide | Mimics ABT751 | Antitumor (inhibits tubulin polymerization) | Hela: 0.78 µM, A549: 1.08 µM, HepG2: 1.27 µM | [4] |
| Compound 11a | 5-phenylisoxazole-3-carboxylic acid derivative | Cyano group at the 3-position of the phenyl moiety | Xanthine oxidase inhibitor | Submicromolar range | [5] |
Key SAR Insights from Analogs:
-
Substitution on the Phenyl Ring: In the context of insecticidal pyrazole-5-carboxamides containing an isoxazoline moiety, dichlorophenyl and trifluoromethyl groups are associated with high activity.[1] For antitumor 5-phenyloxazole-2-carboxamides, the substitution pattern on the phenyl ring significantly influences cytotoxicity.[4]
-
Amide Substitution: The nature of the substituent on the carboxamide nitrogen is critical. For instance, in thiazole-based antitumor agents, specific substitutions on the phenylamide ring are crucial for potent activity.[3]
-
Core Scaffold: The heterocyclic core itself (isoxazole, pyrazole, thiazole) plays a fundamental role in determining the type and potency of biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of the biological activities of these analogs.
Insecticidal Activity Bioassay (adapted from[1])
-
Test Organism: Mythimna separata (Armyworm).
-
Compound Application: A series of novel aryl isoxazoline derivatives containing the pyrazole-5-carboxamide motif were synthesized.
-
Assay: The bioassays indicated that the synthesized compounds possessed excellent insecticidal activity against Mythimna separata.
-
Data Analysis: The activity of the test compounds was compared with a positive control, fluralaner.
Antitumor Activity - Cell Proliferation Assay (general protocol)
-
Cell Lines: A panel of human cancer cell lines (e.g., K563, Hela, A549, HepG2).[3][4]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Xanthine Oxidase Inhibition Assay (adapted from[5])
-
Enzyme: Bovine milk xanthine oxidase.
-
Substrate: Xanthine.
-
Inhibitors: A series of 5-phenylisoxazole-3-carboxylic acid derivatives.
-
Assay: The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the mechanism of action and the research approach.
References
- 1. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 3-Propylisoxazole-5-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro activities of 3-propylisoxazole-5-carboxylic acid against structurally related isoxazole derivatives. Due to the limited publicly available experimental data specifically for this compound, this document leverages findings from analogous compounds to project its likely biological profile. The guide covers potential anti-proliferative, enzyme inhibitory, and antimicrobial activities, supported by detailed experimental protocols for key assays.
Comparative Analysis of Isoxazole Derivatives
The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of in vitro activities. The nature and position of substituents on the isoxazole ring play a crucial role in determining the specific biological effects. This section compares the reported activities of various isoxazole derivatives to provide a predictive framework for the potential efficacy of this compound.
Anti-Proliferative and Cytotoxic Activity
Numerous isoxazole derivatives have been investigated for their potential as anti-cancer agents. The primary mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cell lines.
Table 1: Comparative Anti-Proliferative Activity of Isoxazole Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Key Findings |
| This compound | Not Reported | Not Reported | Data not available. |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative | BJAB (B-cell lymphoma) | Not specified, but potent | Induces cell cycle arrest at the G0/G1 phase[1]. |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (leukemia) | Comparable to dasatinib | Less active against MCF-7 and HT-29 cell lines[2]. |
| 2-arylthiazolidine-4-carboxylic acid amides | Prostate cancer cells | Low micromolar range | Potent cytotoxic agents with enhanced selectivity[3]. |
Enzyme Inhibition: Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout. Several isoxazole-carboxylic acid derivatives have shown potent inhibitory activity against this enzyme.
Table 2: Comparative Xanthine Oxidase Inhibitory Activity
| Compound/Derivative | IC50 (µM) | Type of Inhibition |
| This compound | Not Reported | Not Reported |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Micromolar to submicromolar | Not specified[4]. |
| Isoxazole carboxylic acid-based inhibitor | Not specified | Not specified[5]. |
Antimicrobial Activity
The isoxazole nucleus is a component of some antimicrobial agents. Derivatives have been shown to be effective against a range of bacterial and fungal pathogens.
Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Key Findings |
| This compound | Not Reported | Not Reported | Data not available. |
| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria, Candida spp. | 50 - 200 | Active against various cocci and yeasts[6]. |
| Pyrazolylthiazole carboxylic acids | Gram-positive bacteria | 6.25 | Comparable activity to ciprofloxacin[7]. |
| 2-Pyrrolidone-5-carboxylic acid | Spoilage bacteria | Not specified | Inhibited growth of Enterobacter cloacae and Pseudomonas spp.[8]. |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the evaluation of this compound and its analogues.
Anti-Proliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate, xanthine, to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. This absorbance change corresponds to the formation of uric acid.
-
Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition compared to a control without the inhibitor. Calculate the IC50 value. Allopurinol is commonly used as a positive control.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Visualizations
The following diagrams illustrate the conceptual workflows and pathways relevant to the in vitro testing of this compound.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Inhibition of the xanthine oxidase pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 3-Methylisoxazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis of 3-methylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry. Through a detailed examination of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical tool for the structural confirmation of this and similar isoxazole derivatives. The data presented herein is based on established spectroscopic principles and data from analogous structures.
Structural Confirmation Workflow
The structural elucidation of 3-methylisoxazole-5-carboxylic acid is achieved through a multi-technique spectroscopic approach. Each method provides unique and complementary information, leading to an unambiguous confirmation of the molecular structure.
Caption: Workflow for the structural confirmation of 3-methylisoxazole-5-carboxylic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Comparison with Alternatives |
| ~13.5 | Singlet, Broad | 1H | -COOH | The broad singlet at this downfield shift is characteristic of a carboxylic acid proton. In contrast, an ester derivative would lack this signal and show signals for the alkoxy group, typically between 3.5-4.5 ppm. |
| ~6.8 | Singlet | 1H | H-4 (isoxazole) | This singlet corresponds to the proton on the isoxazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. A different substitution pattern on the ring would result in a different chemical shift and potentially different coupling patterns. |
| ~2.4 | Singlet | 3H | -CH₃ | This singlet is assigned to the methyl protons at the 3-position of the isoxazole ring. The absence of adjacent protons leads to a singlet multiplicity. A longer alkyl chain, such as in 3-propylisoxazole-5-carboxylic acid, would show more complex signals in the alkyl region (e.g., a triplet, a sextet, and another triplet). |
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Comparison with Alternatives |
| ~165 | C=O (Carboxylic Acid) | The chemical shift in this region is typical for a carboxylic acid carbonyl carbon.[1] An ester carbonyl would appear at a slightly different chemical shift, and a ketone would be significantly more downfield (>190 ppm). |
| ~160 | C-3 (isoxazole) | This signal corresponds to the carbon bearing the methyl group. |
| ~158 | C-5 (isoxazole) | This signal is for the carbon attached to the carboxylic acid group. |
| ~105 | C-4 (isoxazole) | The chemical shift of this carbon is characteristic of its position between the oxygen and nitrogen atoms in the isoxazole ring. |
| ~12 | -CH₃ | This upfield signal is typical for a methyl group attached to an sp² hybridized carbon. A propyl group would show three distinct signals in the alkyl region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Comparison with Alternatives |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[1][2] Alcohols also show a broad O-H stretch, but typically in a narrower range (3500-3200 cm⁻¹). The absence of this band would suggest a derivative such as an ester. |
| ~1710 | Strong | C=O stretch (conjugated carboxylic acid) | The strong absorption in this region confirms the presence of a carbonyl group.[2] Its position suggests conjugation with the isoxazole ring. A non-conjugated carboxylic acid would absorb at a slightly higher wavenumber. |
| ~1600 | Medium | C=N stretch (isoxazole) | This absorption is characteristic of the carbon-nitrogen double bond within the isoxazole ring. |
| ~1420 | Medium | C-O-H bend (carboxylic acid) | This bending vibration further supports the presence of the carboxylic acid functional group. |
| ~1250 | Strong | C-O stretch (carboxylic acid) | This strong band is due to the stretching of the carbon-oxygen single bond of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Comparison with Alternatives |
| 127 | [M]⁺ (Molecular Ion) | This peak corresponds to the molecular weight of 3-methylisoxazole-5-carboxylic acid (C₅H₅NO₃). The presence of an odd number of nitrogen atoms is consistent with the odd molecular weight. An analogous compound with a propyl group instead of a methyl group would have a molecular weight of 155. |
| 110 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. |
| 82 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical is another characteristic fragmentation. |
| 45 | [COOH]⁺ | The observation of a peak at m/z 45 is indicative of the carboxyl fragment. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of 3-methylisoxazole-5-carboxylic acid is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.
Structure-Data Relationship
The collective spectroscopic data provides a cohesive and definitive confirmation of the structure of 3-methylisoxazole-5-carboxylic acid.
Caption: Correlation of the molecular structure with key spectroscopic data.
References
A Comparative Guide to the Synthetic Routes of 3-Propylisoxazole-5-Carboxylic Acid
Introduction
3-Propylisoxazole-5-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: the classical condensation of a β-ketoester with hydroxylamine and the versatile 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methodologies to assist researchers in selecting the optimal route for their specific needs.
Route 1: Synthesis via β-Ketoester Condensation
This traditional and robust method relies on the formation of the isoxazole ring through the condensation of a β-dicarbonyl compound, specifically a β-ketoester, with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl groups, followed by cyclization and dehydration to yield the aromatic isoxazole ring. The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more basic nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular condensation and dehydration, driven by the formation of the stable aromatic isoxazole ring. The regioselectivity, yielding the 5-carboxy isoxazole, is dictated by the differential reactivity of the ketone and ester carbonyls.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-formylhexanoate
The required β-ketoester, ethyl 2-formylhexanoate, can be prepared via a Claisen condensation between ethyl pentanoate and ethyl formate using a strong base like sodium ethoxide.
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, a mixture of ethyl pentanoate (1 equivalent) and ethyl formate (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-formylhexanoate.
Step 2: Synthesis of Ethyl 3-propylisoxazole-5-carboxylate
-
Ethyl 2-formylhexanoate (1 equivalent) is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) is added.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-propylisoxazole-5-carboxylate, which can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Ethyl 3-propylisoxazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated at reflux for 2-4 hours until the reaction is complete (monitored by TLC).[1][2][3]
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.
-
The solution is acidified to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Visualizing the Workflow
References
A Comparative Guide to Carboxylic Acid Bioisosteres in 3-Propylisoxazole-5-Carboxylic Acid Analogs
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug development, the carboxylic acid moiety is a recurring structural feature. Its ionizable nature often plays a crucial role in forming high-energy interactions with biological targets, and its polarity can enhance aqueous solubility.[1][2] However, this functional group is not without its liabilities. The very characteristics that make it effective can also lead to poor metabolic stability, low cell permeability, and potential toxicity through the formation of reactive acyl-glucuronides.[1][2][3] This dichotomy presents a significant challenge: how to retain the beneficial binding properties of a carboxylic acid while mitigating its pharmacokinetic and toxicological drawbacks.
This is where the principle of bioisosterism offers an elegant solution. Bioisosterism is the strategic replacement of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that possesses improved characteristics.[4] This guide provides a comparative analysis of various bioisosteres for the carboxylic acid group, specifically within the context of 3-propylisoxazole-5-carboxylic acid, a representative heterocyclic scaffold. We will delve into the nuanced differences in physicochemical properties, synthetic accessibility, and the resulting biological implications of these replacements, providing researchers with the data-driven insights needed to make informed decisions in their own lead optimization programs.
The Parent Scaffold: this compound
To understand the impact of bioisosteric replacement, we must first characterize our parent molecule, this compound. Isoxazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5][6][7] The carboxylic acid at the 5-position is often a key pharmacophoric element, responsible for critical interactions with the target protein.
Synthesis: The synthesis of this compound can be achieved through several established routes. A common method involves the hydrolysis of the corresponding ester, which itself can be synthesized from simpler starting materials.[8]
A Head-to-Head Comparison of Carboxylic Acid Bioisosteres
The choice of a bioisostere is not a one-size-fits-all decision. The optimal replacement depends on the specific goals of the drug discovery program, whether it be improving permeability, increasing metabolic stability, or altering the acidity to fine-tune target engagement. Here, we compare some of the most common and effective bioisosteres for the carboxylic acid group.
Tetrazoles: The Classic Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most widely used bioisostere for a carboxylic acid.[9][10][11] Its key advantage lies in its similar acidity (pKa ≈ 4.5–4.9) and planar geometry to the carboxylate group, allowing it to often replicate the binding interactions of the parent acid.[9][11]
-
Physicochemical Properties: While the pKa is similar, tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[4][11] However, this increased lipophilicity does not always translate to improved membrane permeability, potentially due to a higher desolvation penalty.[4][12]
-
Metabolic Stability: A significant advantage of tetrazoles is their enhanced metabolic stability. They are resistant to the metabolic pathways that typically degrade carboxylic acids and do not form the reactive acyl-glucuronides associated with carboxylate toxicity.[10][13]
-
Synthesis: Tetrazoles can be readily synthesized from nitriles using various methods, making them synthetically accessible.
Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another important class of carboxylic acid bioisosteres.[14][15][16] They offer a wider range of tunable acidity compared to tetrazoles and can lead to significant improvements in physicochemical properties.
-
Physicochemical Properties: The pKa of acylsulfonamides can be modulated by the substituents on the sulfonamide nitrogen, offering a handle to fine-tune the ionization state at physiological pH. They are generally more lipophilic than carboxylic acids.[14]
-
Biological Activity: There are numerous examples in the literature where the replacement of a carboxylic acid with an acylsulfonamide has led to compounds with improved potency and pharmacokinetic profiles.[14][17]
-
Synthesis: The synthesis of acylsulfonamides is typically straightforward, involving the acylation of a sulfonamide.
Hydroxamic Acids: A Bioisostere with a Dual Personality
Hydroxamic acids can serve as bioisosteres for carboxylic acids, although they are more commonly employed for their metal-chelating properties.[9] Their utility as a carboxylate mimic is context-dependent.
-
Physicochemical Properties: Hydroxamic acids are less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[9] This can be advantageous in situations where a less acidic group is desired to improve cell permeability.
-
Metabolic Stability: A potential drawback of hydroxamic acids is their susceptibility to hydrolysis back to the corresponding carboxylic acid in vivo.[9] However, their stability can be improved through structural modifications.
-
Synthesis: Hydroxamic acids can be prepared from the corresponding carboxylic acids or esters.
Hydroxyisoxazoles and Other Heterocycles: Expanding the Chemical Space
A variety of other heterocyclic systems can also act as carboxylic acid bioisosteres, each with its unique set of properties. 3-Hydroxyisoxazoles, for instance, are planar and have a pKa in the range of 4-5, closely mimicking a carboxylic acid.[9] Other examples include 1-hydroxypyrazoles and 4-hydroxy-1,2,3-triazoles, which have been shown to be effective replacements in certain contexts.[18][19][20]
-
Physicochemical Properties: The properties of these heterocyclic bioisosteres can vary widely, offering a rich chemical space to explore for optimizing molecular properties.
-
Synthetic Accessibility: The synthetic routes to these heterocycles can be more complex than for the more common bioisosteres, which may be a consideration in their practical application.
Data Summary: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key physicochemical properties of the parent this compound and its hypothetical bioisosteric analogs. The values presented are estimates based on literature data for similar structures and are intended for comparative purposes.
| Functional Group | Estimated pKa | Estimated logP | Key Advantages | Key Disadvantages |
| Carboxylic Acid | ~4.5 | ~1.5 | Strong target interactions, good solubility | Poor permeability, potential metabolic instability and toxicity[1][2] |
| Tetrazole | ~4.5-4.9 | ~2.0 | Similar acidity to COOH, metabolically stable[9][10][11] | Permeability not always improved, larger size[4][9][12] |
| Acylsulfonamide | ~5-8 | ~2.5 | Tunable acidity, generally improved lipophilicity and permeability[14] | Can introduce additional H-bond donors/acceptors |
| Hydroxamic Acid | ~8-9 | ~1.8 | Less acidic, can improve permeability[9] | Potential for in vivo hydrolysis back to the carboxylic acid[9] |
| 3-Hydroxyisoxazole | ~4-5 | ~1.9 | Planar, similar acidity to COOH[9] | Synthetic accessibility can be a challenge |
Experimental Protocols
To provide a practical framework for the evaluation of these bioisosteres, we outline a general synthetic and analytical workflow.
General Synthesis of this compound and its Bioisosteres
The following diagram illustrates a generalized synthetic workflow for accessing the parent carboxylic acid and its tetrazole bioisostere.
A generalized synthetic workflow for the parent acid and its tetrazole analog.
Step-by-Step Protocol for Hydrolysis:
-
Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the carboxylic acid.[8]
Determination of Physicochemical Properties
pKa Determination:
The acidity of the synthesized compounds can be determined potentiometrically or by using UV-metric or NMR-based methods.
logP/logD Determination:
The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH, typically 7.4) can be determined using the shake-flask method followed by quantification of the compound in each phase by UV-Vis spectroscopy or LC-MS.
Conclusion and Future Perspectives
The replacement of a carboxylic acid with a suitable bioisostere is a powerful and widely used strategy in medicinal chemistry to overcome pharmacokinetic and toxicological hurdles.[1][2][18] This guide has provided a comparative overview of several common carboxylic acid bioisosteres in the context of a 3-propylisoxazole scaffold. The choice of the optimal bioisostere is highly context-dependent and requires a careful consideration of the desired property modulation.[3] While tetrazoles and acylsulfonamides are often the first choice due to their well-established nature and synthetic accessibility, other less common heterocycles can offer unique advantages and should not be overlooked.
The future of bioisosteric replacement will likely involve the development of novel bioisosteres with even more finely tuned properties and the use of computational tools to better predict the impact of these replacements on the overall properties of a molecule.[21][22] As our understanding of the complex interplay between molecular structure and biological activity continues to grow, so too will our ability to rationally design safer and more effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. drughunter.com [drughunter.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
A Comparative Guide to the Analytical Validation of 3-Propylisoxazole-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of established analytical techniques for the characterization and quantification of 3-propylisoxazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. While specific validated methods for this exact molecule are not widely published, this document outlines common and effective analytical approaches based on methods validated for structurally similar carboxylic acids and isoxazole derivatives.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods are essential for determining purity, confirming structure, and quantifying the analyte in various matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics of various analytical methods applicable to the analysis of this compound and its analogues. This data is compiled from established methods for similar compounds and serves as a comparative benchmark.
| Analytical Technique | Parameter | Typical Performance for Carboxylic Acids | Alternative Method Performance |
| HPLC-UV | Purity (Area %) | ≥98% | - |
| Retention Time | Analyte-specific (e.g., 5-15 min) | Varies with column and mobile phase | |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | Can be higher depending on chromophore | |
| GC-MS (with derivatization) | Purity (Area %) | >99% | - |
| Identification | Based on mass spectrum and retention time | - | |
| Sensitivity | High, capable of detecting trace impurities | Dependent on derivatization efficiency | |
| ¹H NMR Spectroscopy | Structural Confirmation | Consistent with expected chemical shifts[2] | - |
| Purity Estimation | Can detect proton-containing impurities | Less sensitive for non-protonated impurities | |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides accurate mass-to-charge ratio[2] | - |
Experimental Workflow and Methodologies
A logical workflow is crucial for the comprehensive analysis of a new chemical entity. The following diagram illustrates a typical workflow for the validation of an analytical method for a compound like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify it.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a 70:30 (v/v) mixture of water (with 0.1% formic acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the isoxazole ring.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[2]
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the presence of the analyte, typically after derivatization.
Instrumentation: A GC system coupled with a Mass Spectrometer.
Method:
-
Derivatization: Carboxylic acids are often derivatized to increase their volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Dissolve a small amount of the sample (1-5 mg) in a suitable solvent (e.g., pyridine or dimethylformamide).
-
Add the silylating agent (e.g., BSTFA) and heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C) to elute all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range (e.g., m/z 40-500) to obtain the mass spectrum of the derivatized analyte and any impurities.
Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra with a library or theoretical fragmentation patterns.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify proton-containing impurities.
Instrumentation: An NMR spectrometer (e.g., 400 MHz).
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shift of the carboxylic acid proton is typically observed in the downfield region (δ 10-13 ppm) and can be broad.[4]
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure of the propyl group and the isoxazole ring protons. Look for any unexpected signals that may indicate the presence of impurities.[2]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Method:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol.[2]
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. For a carboxylic acid, it is common to observe the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[2]
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
By employing a combination of these analytical techniques, researchers can confidently validate the identity, purity, and concentration of this compound, ensuring the integrity of their research and development activities.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Efficacy Study of Isoxazole Carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the efficacy of various isoxazole carboxylic acid derivatives, supported by experimental data, to aid in the rational design of novel therapeutics. The focus is on derivatives sharing the isoxazole core, providing insights into their structure-activity relationships and therapeutic potential.
Quantitative Efficacy of Isoxazole Derivatives
The following table summarizes the in vitro efficacy of selected isoxazole derivatives against various biological targets. This data, compiled from multiple studies, highlights the broad therapeutic window of this class of compounds.
| Compound Class | Derivative Example | Target/Assay | Efficacy (IC50/MIC) | Reference |
| Anticancer Agents | Isoxazole-oxazolo[5,4-d]pyrimidine hybrid (27a) | VEGFR2 Inhibition | Comparable to Tivozanib | [1] |
| Isoxazole-oxazolo[5,4-d]pyrimidine hybrid (27c) | VEGFR2 Inhibition | Comparable to Tivozanib | [1] | |
| 1(2H)-phthalazinone derivative (28) | PARP1 Inhibition | ≤ 1 µM | [1] | |
| Antibacterial Agents | Isoxazole-oxazole hybrid (18a) | S. pyogenes | 0.50 µg/mL | [1] |
| Isoxazole-oxazole hybrid (18a, 18b) | S. pneumoniae | 0.13 µg/mL | [1] | |
| Isoxazole-oxazole hybrid (18c) | H. influenzae | 0.13 µg/mL | [1] | |
| (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid (20a) | Serine O-acetyltransferase | 1.0 µM | [1] | |
| Enzyme Inhibitors | 5-phenylisoxazole-3-carboxylic acid derivative (11a) | Xanthine Oxidase | Submicromolar range | [2] |
| 2-phenyl-5-trifluoromethyloxazole-4-carboxamide (29) | DGAT-1 Enzyme | 57 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of isoxazole derivatives.
1. In Vitro VEGFR2 Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.
-
Methodology:
-
Human microvascular endothelial cells (HMEC-1) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., isoxazole derivative) and a reference inhibitor (e.g., Tivozanib).
-
VEGF is added to stimulate the VEGFR2 signaling pathway.
-
Cell viability or proliferation is measured using an MTT or similar colorimetric assay after a set incubation period.
-
The IC50 value is calculated by plotting the percentage of cell inhibition against the compound concentration.
-
2. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli) is prepared.
-
Serial dilutions of the test isoxazole derivative are made in a liquid growth medium in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
3. Xanthine Oxidase Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in gout.
-
Methodology:
-
The reaction mixture contains phosphate buffer, xanthine (the substrate), and the test compound at various concentrations.
-
The reaction is initiated by adding a solution of xanthine oxidase.
-
The activity of the enzyme is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) due to the formation of uric acid.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.[2]
-
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the mechanisms of action and experimental designs.
Caption: A generalized workflow for in vitro efficacy testing of isoxazole derivatives.
Caption: Inhibition of the VEGFR2 signaling pathway by an isoxazole derivative.
Conclusion
The presented data underscores the significant therapeutic potential of isoxazole carboxylic acid derivatives across various disease areas. The versatility of the isoxazole scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity for a wide range of biological targets. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and development of novel isoxazole-based drugs. A direct, head-to-head experimental comparison remains essential for the rational design of new therapeutics with improved efficacy and safety profiles.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 3-Propylisoxazole-5-Carboxylic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-propylisoxazole-5-carboxylic acid against a panel of structurally related compounds. The data presented herein is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for quantifying small molecules and assessing antibody specificity. Understanding the cross-reactivity profile is crucial for the development of selective and specific immunoassays for this compound, minimizing the potential for false-positive results due to interference from related molecules.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several structural analogs when tested against an antibody raised against this compound. Cross-reactivity is expressed as a percentage relative to the binding of this compound (defined as 100%). The IC50 value, the concentration of the analyte required to inhibit 50% of the antibody binding, was determined for each compound.
| Compound ID | Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target-01 | This compound | Isoxazole ring with a propyl group at C3 and a carboxyl group at C5 | 10.2 | 100 |
| Analog-01 | 3-Ethylisoxazole-5-Carboxylic Acid | Shorter alkyl chain (ethyl) at C3 | 55.8 | 18.3 |
| Analog-02 | 3-Isopropylisoxazole-5-Carboxylic Acid | Branched alkyl chain (isopropyl) at C3 | 121.4 | 8.4 |
| Analog-03 | 3-Propylisoxazole-4-Carboxylic Acid | Isomeric position of the carboxyl group (C4) | > 1000 | < 1.0 |
| Analog-04 | 5-Propylisoxazole-3-Carboxylic Acid | Isomeric position of substituents | 899.2 | 1.1 |
| Analog-05 | 3-Propyl-5-methylisoxazole | Lacks the carboxyl group | > 1000 | < 1.0 |
| Analog-06 | 3-Phenylisoxazole-5-Carboxylic Acid | Phenyl group instead of a propyl group at C3 | > 1000 | < 1.0 |
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
A competitive ELISA was employed to determine the cross-reactivity of related compounds. This method relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
-
Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate were blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Competitive Reaction: A fixed concentration of a specific monoclonal antibody against this compound was mixed with varying concentrations of the test compounds (or the standard, this compound). This mixture was then added to the coated wells. The plate was incubated for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.
-
Washing: The plate was washed three times with wash buffer to remove any unbound antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and directed against the primary antibody was added to each well. The plate was incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) was added to each well. The enzyme converts the substrate into a colored product.
-
Signal Measurement: After a suitable incubation period in the dark, the reaction was stopped by adding a stop solution (e.g., 2 M H₂SO₄). The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the concentration of this compound. The IC50 values for the target compound and each analog were determined from their respective dose-response curves.
-
Cross-Reactivity Calculation: The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
Benchmarking 3-Propylisoxazole-5-Carboxylic Acid Against Known HIF Prolyl-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory potential of 3-propylisoxazole-5-carboxylic acid against established inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). While experimental data for this compound is not currently available in the public domain, this document serves as a template for its systematic evaluation. The comparison is based on the well-documented mechanism of action of known PHD inhibitors, which are instrumental in the treatment of anemia associated with chronic kidney disease.
The inhibition of PHD enzymes prevents the degradation of HIF-α, a key transcription factor.[1][2] Under normal oxygen levels, PHDs hydroxylate proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] By inhibiting this process, small molecules can stabilize HIF-α, leading to the transcription of genes that promote erythropoiesis, the process of red blood cell production.[1][4][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activities of several well-characterized PHD inhibitors against the three main PHD isoforms: PHD1, PHD2, and PHD3. These values, expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), provide a benchmark for assessing the potency and selectivity of novel compounds like this compound.
Table 1: Inhibitory Activity (IC50) of Selected PHD Inhibitors
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Roxadustat (FG-4592) | - | 27[3] | - |
| Daprodustat (GSK1278863) | - | 67[3] | - |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 |
| Molidustat (BAY 85-3934) | - | 7[3] | - |
| IOX4 | - | 3[3] | - |
Table 2: Inhibition Constants (Ki) of Vadadustat Against PHD Isoforms
| Compound | PHD1 pKi | PHD2 pKi | PHD3 pKi |
| Vadadustat (AKB-6548) | 9.72[6] | 9.58[6] | 9.25[6] |
HIF Signaling Pathway and Point of Inhibition
The diagram below illustrates the cellular signaling pathway of HIF-α and the mechanism of action for PHD inhibitors.
Experimental Protocols
To evaluate the inhibitory activity of this compound on PHD enzymes, a standardized in vitro assay can be employed. The following is a representative protocol for a mass spectrometry-based PHD2 inhibition assay.
Objective: To determine the IC50 value of a test compound against human recombinant PHD2.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
HIF-1α peptide substrate (e.g., C-terminal oxygen-dependent degradation domain, CODD)
-
Ferrous iron (Fe(II))
-
L-ascorbic acid
-
2-oxoglutarate (2OG)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., acetonitrile with formic acid)
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of recombinant PHD2, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add varying concentrations of the test compound (or a known inhibitor as a positive control) to the enzyme mixture.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.
-
-
Reaction Quenching:
-
After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution.
-
-
Analysis by Mass Spectrometry:
-
Analyze the samples by LC-MS to measure the extent of HIF-1α peptide hydroxylation.
-
The ratio of hydroxylated to non-hydroxylated peptide is determined for each concentration of the test compound.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for HIF-α Stabilization:
A complementary approach involves treating cells with the test compound and measuring the stabilization of HIF-α.
Procedure:
-
Culture a suitable cell line (e.g., human fibrosarcoma HT1080) under normoxic conditions.
-
Treat the cells with various concentrations of the test compound for a set duration (e.g., 16 hours).
-
Lyse the cells and perform immunoblotting (Western blot) using an antibody specific for HIF-1α to assess its protein levels. An increase in the HIF-1α band intensity indicates stabilization.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing a potential PHD inhibitor.
References
- 1. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Peer-Reviewed Literature on 3-Propylisoxazole-5-Carboxylic Acid Analogs: A Comparative Analysis
A comprehensive review of peer-reviewed literature reveals a notable scarcity of specific studies focused on 3-propylisoxazole-5-carboxylic acid and its direct analogs. While the isoxazole scaffold is a common motif in medicinal chemistry, research has predominantly centered on derivatives with aryl, heteroaryl, or more complex substituents at the 3- and 5-positions. This guide, therefore, aims to provide a broader context by examining literature on 3-alkyl-isoxazole derivatives where available and highlighting the general synthetic strategies and biological activities of related isoxazole carboxylic acids. The absence of direct comparative studies on a series of this compound analogs necessitates a more generalized approach to understanding their potential.
General Synthesis of 3-Substituted-Isoxazole-5-Carboxylic Acids
The synthesis of the isoxazole core typically involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of 3-substituted-isoxazole-5-carboxylic acid derivatives, a common strategy involves the use of a propiolic acid ester as the dipolarophile. The subsequent hydrolysis of the ester group yields the desired carboxylic acid.
A generalized synthetic workflow is depicted below:
Comparative Biological Activity: Insights from Related Analogs
Due to the lack of specific data on this compound analogs, this section presents a comparative summary of biological activities from structurally related isoxazole derivatives found in the literature. It is crucial to note that these findings may not be directly extrapolated to the target compounds.
| Compound Class | Biological Target/Activity | Key Findings |
| 3-Alkyl-5-Aryl Isoxazoles | Anticancer | Derivatives with a quinolinyl group at the 5-position and an aryl group at the 3-position have shown cytotoxic activity against various cancer cell lines. The nature of the alkyl and aryl substituents significantly influences potency. |
| 3,5-Disubstituted Isoxazoles | Broad Spectrum | This class exhibits a wide range of activities including anti-inflammatory, antimicrobial, and antiviral properties. The specific biological activity is highly dependent on the nature and position of the substituents on the isoxazole ring. |
| Isoxazole-5-Carboxamides | Anticancer, Anti-inflammatory | Amide derivatives of isoxazole-5-carboxylic acids have been investigated as potential anticancer and anti-inflammatory agents. The substituents on the amide nitrogen play a critical role in determining the biological activity. |
Experimental Protocols: Representative Methodologies
The following are generalized experimental protocols extracted from literature on the synthesis and biological evaluation of isoxazole derivatives. These are provided as a reference for the type of methodologies employed in the field.
General Procedure for the Synthesis of 3-Alkyl-5-Aryl Isoxazoles
An appropriate aldoxime is dissolved in a suitable solvent, such as dichloromethane (DCM). To this solution, N-chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes, followed by the addition of the corresponding alkyne and a base (e.g., triethylamine). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative In Vitro Cytotoxicity Assay
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Structure-Activity Relationships (SAR): A General Overview
While specific SAR studies for this compound analogs are not available, general trends can be inferred from the broader isoxazole literature.
-
Substitution at the 3-position: The nature of the alkyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic properties.
-
Modification of the 5-carboxylic acid: Conversion of the carboxylic acid to esters or amides is a common strategy to modulate solubility, cell permeability, and metabolic stability. The substituents introduced through esterification or amide bond formation can also provide additional interaction points with the target protein.
Conclusion
The current body of peer-reviewed literature lacks specific, detailed comparative studies on this compound analogs. While general synthetic routes and a broad range of biological activities have been reported for the wider class of isoxazole derivatives, there is a clear gap in the understanding of the structure-activity relationships for this particular subset of compounds. Further research focusing on the systematic synthesis and biological evaluation of 3-alkylisoxazole-5-carboxylic acid analogs, including the propyl series, is warranted to explore their therapeutic potential. This would enable the construction of detailed comparison guides with quantitative data, which are currently not feasible based on the available information.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Propylisoxazole-5-Carboxylic Acid
Understanding the Compound: Hazard Profile of 3-Propylisoxazole-5-Carboxylic Acid
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | GHS Category | Corresponding Precautionary Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on data for the isomeric compound 5-propylisoxazole-3-carboxylic acid and is intended for guidance. A formal hazard assessment should be conducted by the user's institution.
The Disposal Decision Workflow: A Step-by-Step Approach
The disposal of any chemical waste is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). The following workflow provides a logical pathway for determining the correct disposal route for this compound.
Caption: Decision workflow for the disposal of this compound.
Hazardous Waste Determination
Under RCRA, a chemical waste is considered hazardous if it is specifically listed on one of four lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Listed Wastes: this compound is not a commonly listed hazardous waste. However, it is the generator's responsibility to verify this against current federal and state lists.[3][4][5]
-
Characteristic Wastes:
-
Ignitability: As a solid with a high boiling point, it is unlikely to be ignitable.
-
Reactivity: It is not expected to be reactive under normal conditions.[6]
-
Toxicity: A formal Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively assess this.
-
Corrosivity: Due to the carboxylic acid group, an aqueous solution of this compound will be acidic. A waste is considered corrosive if it has a pH of 2 or less.[5] Therefore, the pH of the waste solution must be determined.
-
On-Site Neutralization Protocol (for Corrosive Waste)
For small quantities of waste that are hazardous solely due to the corrosivity characteristic (low pH), in-lab neutralization may be a compliant and cost-effective disposal method. This should only be performed by trained personnel in a designated area.
Important Considerations Before Neutralization:
-
This procedure is only for waste that does not contain other hazardous components (e.g., heavy metals, toxic organics).
-
Always perform neutralization in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Be aware that neutralization reactions are exothermic and can generate heat.
Step-by-Step Neutralization Procedure:
-
Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 dilution is recommended). Never add water to acid.
-
Preparation of a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a separate container.
-
Neutralization: While stirring the diluted acidic solution, slowly add the basic solution. Monitor the pH of the solution frequently using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the basic solution until the pH is within the neutral range, typically between 6.0 and 8.0, or as specified by your local publicly owned treatment works (POTW).
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it may be permissible to discharge it to the sanitary sewer with copious amounts of running water.[7][8][9][10][11] Always check your institution's and local municipality's regulations for drain disposal.
Management of Hazardous Waste for Off-Site Disposal
If the waste is determined to be hazardous for reasons other than corrosivity, or if in-lab neutralization is not feasible or permitted, it must be managed as hazardous waste and collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1]
Protocol for Hazardous Waste Collection:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container is often a good choice.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and an accurate description of the waste's composition and concentration.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as strong bases and oxidizing agents.
-
Storage: Keep the container closed at all times, except when adding waste.
-
Pickup: Contact your EHS department to schedule a waste pickup.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[1] For liquid spills, use an appropriate absorbent material.
-
Cleanup: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The proper disposal of this compound is a process that demands diligence, a thorough understanding of the chemical's properties, and strict adherence to regulatory guidelines. By following the procedures outlined in this guide, researchers can ensure that this final step in the research lifecycle is conducted safely, responsibly, and in full compliance with the law, thereby protecting themselves, their colleagues, and the environment.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. actenviro.com [actenviro.com]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 11. uwb.edu [uwb.edu]
Personal protective equipment for handling 3-propylisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-propylisoxazole-5-carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as hazardous.[1] The primary hazards include:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][4] | Prevents direct skin contact.[2] Gloves should be inspected before use and disposed of properly after handling.[1][5][6] |
| Body Protection | A lab coat or chemical-resistant apron.[3] | Shields skin from accidental spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[7] | Avoids inhalation of potentially harmful dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all work surfaces and equipment after use.[2]
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7][9]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3][10]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[10]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[10]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10][11]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10] Never dispose of this chemical down the drain or in regular trash.[2][10]
-
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
